molecular formula C7H4FNO B118944 2-Fluoro-6-hydroxybenzonitrile CAS No. 140675-43-0

2-Fluoro-6-hydroxybenzonitrile

Cat. No.: B118944
CAS No.: 140675-43-0
M. Wt: 137.11 g/mol
InChI Key: YEBHNFDMNFHZFF-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4FNO and its molecular weight is 137.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBHNFDMNFHZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382515
Record name 2-fluoro-6-hydroxybenzonitrile
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Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140675-43-0
Record name 2-Cyano-3-fluorophenol
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Record name 2-fluoro-6-hydroxybenzonitrile
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Record name 2-Fluoro-6-hydroxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzonitrile (CAS: 140675-43-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-hydroxybenzonitrile, a versatile chemical intermediate. The document details its physicochemical properties, a validated synthesis protocol, key applications, and essential safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, also known as 2-Cyano-3-fluorophenol, is a functionalized aromatic compound recognized for its utility as a building block in organic synthesis.[1] Its unique arrangement of fluorine, hydroxyl, and nitrile functional groups enhances its reactivity and makes it a valuable precursor in various chemical applications.[1]

Quantitative data regarding the compound's properties are summarized in the tables below for clarity and ease of comparison.

Table 1: General Information

IdentifierValue
CAS Number 140675-43-0[1][2][3][4]
Molecular Formula C₇H₄FNO[1][2]
Molecular Weight 137.11 g/mol [1][2]
IUPAC Name This compound[4]
Synonyms 2-Cyano-3-fluorophenol[1][4]
MDL Number MFCD03428592[1][3]

Table 2: Physicochemical Properties

PropertyValue
Appearance White to light yellow powder/crystal[1]
Melting Point 155 - 159 °C[1]
Boiling Point 257.5 ± 25.0 °C (Predicted)[2]
Density 1.34 ± 0.1 g/cm³ (Predicted)[2]
pKa 6.17 ± 0.10 (Predicted)[2]
Solubility Soluble in Methanol[2]
Storage Room Temperature, under inert atmosphere[1][2]

Synthesis and Manufacturing

The primary manufacturing process for this compound often involves the demethylation of 2-fluoro-6-methoxybenzonitrile. This reaction is typically carried out using a reagent like pyridinium hydrochloride in an aqueous solution.

Detailed Experimental Protocol: Synthesis from 2-Fluoro-6-methoxybenzonitrile

The following protocol describes a general procedure for the synthesis of this compound.[2][5]

Materials:

  • 2-fluoro-6-methoxybenzonitrile (1 mol, 151 g)

  • Aqueous pyridinium solution (3 mol, 346.5 g)

  • Hydrogen chloride gas

  • Water

  • Methyl tert-butyl ether (MTBE)

  • 10% Aqueous sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 2-liter flask, combine 2-fluoro-6-methoxybenzonitrile (151 g, 1 mol) and aqueous pyridinium solution (346.5 g, 3 mol). Slowly bubble hydrogen chloride gas into the mixture under a protective atmosphere.

  • Heating: Gradually heat the reaction mixture to 190 °C and maintain this temperature with stirring for 5 hours.

  • Cooling: After the reaction is complete, cool the mixture to room temperature overnight with slow stirring.

  • Work-up (Part 1): Add 1000 mL of water to the cooled mixture and heat to 80 °C. Add 1000 mL of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases. Back-extract the aqueous phase twice with 500 mL of MTBE each time.

  • Washing (Organic Phase): Combine all MTBE phases and wash once with 800 mL of 10% aqueous sodium hydroxide, followed by one wash with 400 mL of water.

  • Work-up (Part 2): Combine the two aqueous phases from the previous steps. Adjust the pH to 2 using concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous phase three times with 500 mL of dichloromethane.

  • Washing (DCM Phase): Combine the organic (DCM) phases and wash once with 10% hydrochloric acid.

  • Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate. Remove the solvent by distillation under vacuum to yield the final product.

This process typically yields around 120 g (87% yield) of this compound with a purity greater than 99%.[2][5]

Mandatory Visualization: Synthesis and Purification Workflow

G Synthesis and Purification of this compound cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Fluoro-6-methoxybenzonitrile + Pyridinium HCl Heating Heat to 190°C for 5h Reactants->Heating Cooling Cool to Room Temp Heating->Cooling Quench Add H₂O, Heat to 80°C Cooling->Quench Proceed to Work-up MTBE_Extract Extract with MTBE Quench->MTBE_Extract Wash_MTBE Wash MTBE with NaOH MTBE_Extract->Wash_MTBE Acidify_Aq Acidify Aqueous Phase (pH 2) Wash_MTBE->Acidify_Aq DCM_Extract Extract with DCM Acidify_Aq->DCM_Extract Wash_DCM Wash DCM with HCl DCM_Extract->Wash_DCM Dry Dry with Na₂SO₄ Wash_DCM->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Final Product: This compound Evaporate->Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Confirmation of the final product structure is achieved through standard analytical techniques.

Table 3: ¹H NMR Data

ParameterValue
Solvent D₆-Dimethylsulfoxide
Chemical Shift (δ) 6.85 ppm (m, 2H, aryl H)
7.55 ppm (q, 1H, aryl H)
11.7 ppm (s, 1H, OH)

Data sourced from ChemicalBook.[2][5]

Applications in Research and Development

This compound is a key starting material and intermediate in several high-value sectors.[1]

  • Pharmaceutical Development : It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the design of anti-inflammatory and anti-cancer drugs.[1] Its structure allows for participation in nucleophilic substitution reactions, enabling the creation of complex molecules essential for drug discovery.[1]

  • Agrochemical Sector : The compound is valuable in creating effective herbicides and pesticides. Its inherent stability and reactivity are well-suited for formulations that improve crop protection.[1]

  • Organic Synthesis : Researchers widely use it as a foundational component for constructing more complex molecules.[1]

  • Material Science : It is employed in the development of advanced materials like polymers and coatings, where its properties can enhance chemical resistance and durability.[1]

  • Biochemical Research : The compound is used in studies of enzyme interactions and mechanisms, which can provide insights into biological processes and lead to new therapeutic strategies.[1]

Safety and Handling

Due to its toxicological profile, this compound must be handled with care, following good industrial hygiene and safety practices.

Table 4: GHS Hazard Information

CategoryCodeDescription
Pictogram GHS06Toxic[3]
Signal Word Danger[3]
Hazard Statements H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/eye protection/face protection
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P403+P233Store in a well-ventilated place. Keep container tightly closed
P501Dispose of contents/container to an approved waste disposal plant

Handling Recommendations:

  • Use only in a well-ventilated area or outdoors.

  • Take off immediately all contaminated clothing and wash it before reuse.

  • Handle in accordance with good industrial hygiene and safety practices. Utmost caution is advised as the release of hydrocyanic acid is possible with cyanogen compounds.

References

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-hydroxybenzonitrile, also known by its synonym 2-Cyano-3-fluorophenol, is a fluorinated aromatic compound of significant interest in various scientific fields.[1][2] With the CAS Number 140675-43-0, this molecule serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] Its unique molecular structure, featuring nitrile, hydroxyl, and fluorine functional groups, imparts specific reactivity and solubility characteristics that are highly valued in medicinal chemistry and material science.[1] This compound is particularly utilized in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, and in the formulation of effective herbicides and pesticides.[1] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and a workflow diagram for its synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

PropertyValueReference
Molecular Formula C₇H₄FNO[1][3]
Molecular Weight 137.11 g/mol [1][3]
Melting Point 155 - 159 °C[1][2]
Boiling Point 257.5 ± 25.0 °C (at 760 mmHg)[3]
Appearance White to light yellow powder/crystal[1][2]
Solubility Soluble in Methanol[2][3]
pKa 6.17 ± 0.10 (Predicted)[3]
CAS Number 140675-43-0[1][2]
InChI 1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
InChIKey YEBHNFDMNFHZFF-UHFFFAOYSA-N

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound relies on standardized laboratory procedures.[4][5] While compound-specific protocols are proprietary, the following sections detail generalized, industry-accepted methods for measuring the key physical properties listed above.

Determination of Melting Point

The melting point is a crucial indicator of a solid compound's purity.[6]

  • Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station or similar).[6]

  • Procedure:

    • A small, dry sample of this compound powder is finely crushed and packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed into the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting temperature, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

    • The temperature at which the first liquid drop appears is recorded as the start of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

    • A narrow melting range (e.g., 1-2 °C) typically indicates a high degree of purity.

Determination of Boiling Point

The boiling point provides information about the volatility of a substance.[6] For a high-boiling-point solid like this compound, this is often determined under reduced pressure and extrapolated to atmospheric pressure. A common laboratory method for liquids is simple distillation.[6]

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.[6]

  • Procedure (General Principle):

    • The compound is placed in a distillation flask.

    • The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[6]

    • The flask is heated gently.

    • The temperature is recorded when the vapor temperature stabilizes as the liquid condenses on the thermometer bulb; this stable temperature is the boiling point.[6]

    • For high-boiling-point solids, specialized techniques or predictive software are often used based on the compound's structure.

Determination of Solubility

Solubility is assessed by observing the dissolution of a solute in a solvent.[4] The principle of "like dissolves like" is a guiding factor.[4]

  • Apparatus: Test tubes, vortex mixer, graduated pipettes.

  • Procedure:

    • A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

    • A measured volume of the solvent (e.g., 1 mL of Methanol) is added to the test tube.[2][3]

    • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The mixture is visually inspected for any undissolved solid. If the solid completely disappears, it is considered soluble.

    • The process can be repeated with different solvents (e.g., water, ethanol, acetone) to establish a solubility profile.[4]

Synthesis Workflow

This compound can be synthesized from its methoxy precursor, 2-fluoro-6-methoxybenzonitrile.[3][7] The process involves a demethylation reaction using a pyridinium hydrochloride solution.[3][7] The following diagram illustrates the key stages of this synthesis, from the initial reaction to the final product isolation.

G cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_isolation Isolation & Purification start Start Materials: - 2-Fluoro-6-methoxybenzonitrile - Aqueous Pyridinium Solution react Reaction Vessel: - Pass HCl gas into mixture - Heat to 190°C - Stir for 5 hours start->react cool Cool to Room Temperature (Overnight with slow stirring) react->cool add_water Add 1000 mL Water Heat to 80°C cool->add_water Proceed to Work-up extract1 Aqueous Phase Extraction: - Extract with Dichloromethane (x3) - Adjust pH to 2 with HCl add_water->extract1 wash Combine Organic Phases Wash with 10% HCl extract1->wash dry Dry Organic Phase (Anhydrous Sodium Sulfate) wash->dry Proceed to Isolation evap Solvent Removal (Distillation under vacuum) dry->evap product Final Product: This compound (>99% purity) evap->product

References

Technical Guide: Physicochemical Properties and Analysis of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth guide to the melting point and related physicochemical properties of 2-Fluoro-6-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.

Core Physicochemical Data

This compound is a versatile chemical building block utilized in various research and development sectors.[1] Its unique functional groups, a fluorine atom and a hydroxyl group, enhance its reactivity and solubility, making it a valuable compound in medicinal chemistry.[1] The quantitative properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
Melting Point 155 - 159 °C[1][2]
CAS Number 140675-43-0[1][3][4]
Molecular Formula C₇H₄FNO[1][3][4]
Molecular Weight 137.11 g/mol [1][3][4]
Appearance White to light yellow powder/crystal[1][2]
Synonyms 2-Cyano-3-fluorophenol[1][2][4]
Purity ≥ 98% (GC)[1][2]
Boiling Point (Predicted) 257.5 ± 25.0 °C[3]
Density (Predicted) 1.34 ± 0.1 g/cm³[3]

Role in Synthesis and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its applications span pharmaceutical development, agrochemical formulation, and material science.[1][5] In drug discovery, it is particularly valuable for creating anti-inflammatory and anti-cancer agents.[1]

G A Starting Material (e.g., 2-Fluoro-6-methoxybenzonitrile) B Synthesis & Purification of this compound A->B Demethylation C Intermediate Compound (this compound) B->C Yield: ~87% D Pharmaceutical Synthesis (e.g., Anti-cancer agents) C->D E Agrochemical Synthesis (e.g., Herbicides, Pesticides) C->E F Material Science (e.g., Polymers, Coatings) C->F G Final Product (Drug) D->G H Final Product (Agrochemical) E->H I Final Product (Material) F->I

Figure 1. Synthetic workflow of this compound.

Experimental Protocols for Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.[6] Impurities typically cause a depression and broadening of the melting range.[6][7]

Capillary Melting Point Method

This is a common and accessible method for determining the melting point range of a solid.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample. The sample should be packed to a height of 2-3 mm.

  • Initial Fast Ramp Rate: Place the loaded capillary tube into the heating block of the apparatus. Set a rapid heating ramp (e.g., 5-10 °C/min) to get an approximate melting temperature.

  • Precise Slow Ramp Rate: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[7] Place a new capillary tube with the sample into the apparatus.

  • Data Recording: Set a slow ramp rate of 1-2 °C per minute.[7] Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). For a pure sample, this range should be narrow.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more precise data on thermal transitions. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Principle: As the instrument heats the sample, it detects the energy absorbed by the compound during melting (an endothermic process). This is recorded as a peak on a thermogram. The onset temperature of the peak is typically reported as the melting point.

General Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into a small aluminum pan, which is then hermetically sealed.

  • Instrument Setup: An empty, sealed aluminum pan is used as the reference. The sample and reference are placed in the DSC cell.

  • Thermal Program: The cell is heated at a constant, controlled rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined by analyzing the endothermic peak corresponding to the solid-to-liquid phase transition. The van't Hoff enthalpy changes for the transitions can also be calculated from the DSC data.[8]

G Logical Flow for Purity Assessment cluster_0 Primary Analysis cluster_1 Advanced Analysis cluster_2 Results A This compound (Unknown Purity) B Melting Point Determination (Capillary Method) A->B C Differential Scanning Calorimetry (DSC) B->C For high precision D Sharp Melting Range (e.g., 157-158°C) B->D Result E Broad/Depressed Range B->E Result C->D Confirms F High Purity Confirmed D->F Indicates G Impurity Suspected E->G Indicates

References

An In-depth Technical Guide on the Solubility of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Fluoro-6-hydroxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. While quantitative, temperature-dependent solubility data remains limited in publicly accessible literature, this document compiles the existing qualitative information and furnishes detailed experimental protocols for its determination. This guide is intended to support process optimization, formulation development, and further research into this compound.

Physicochemical Properties

PropertyValueReference
CAS Number 140675-43-0[1]
Molecular Formula C₇H₄FNO[1]
Molecular Weight 137.11 g/mol [1]
Melting Point 156-158 °C[2]
Appearance White to light yellow crystalline powder[1]
pKa (Predicted) 6.17 ± 0.10[1]

Solubility Profile

The solubility of this compound is influenced by its molecular structure, which includes a polar hydroxyl group, a moderately polar nitrile group, and a fluorinated benzene ring. These features allow for a range of intermolecular interactions with various solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventReported SolubilityReference
AlcoholsMethanolSoluble[1][2]

Note: The term "Soluble" is qualitative. For precise applications, quantitative experimental determination of solubility at specific temperatures is highly recommended.

The presence of the hydroxyl group suggests potential for hydrogen bonding with protic solvents like alcohols, enhancing solubility. The nitrile group can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents. The aromatic ring allows for van der Waals interactions, which may facilitate solubility in less polar solvents.

A conceptual representation of the factors influencing the solubility of this compound is provided below.

G Factors Influencing the Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions A Functional Groups (-OH, -CN, -F) Solubility Solubility A->Solubility B Molecular Size & Aromaticity B->Solubility C Crystal Lattice Energy C->Solubility D Polarity & Dipole Moment D->Solubility E Hydrogen Bonding (Donor/Acceptor) E->Solubility F Temperature F->Solubility G Pressure (Primarily for gases) G->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

A reliable and widely accepted method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[3] This protocol ensures that a true equilibrium between the solid and liquid phases is achieved. The following is a detailed methodology adapted for this compound.

1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (e.g., methanol, ethanol, acetone, water) of analytical grade

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[4] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a set period (e.g., 2 hours) to allow the excess solid to sediment.

    • For finer suspensions, centrifugation at the experimental temperature can be used to achieve clear separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette.

    • Immediately filter the aliquot using a syringe filter suitable for the solvent to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the respective solvent to a concentration within the analytical method's calibration range.

3. Quantification

The concentration of this compound in the diluted, filtered samples can be determined using a validated analytical method, such as HPLC-UV.

  • HPLC-UV Method (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 50:50 v/v), potentially with a small amount of acid like 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound; a common starting point is 254 nm.

    • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area versus concentration. The concentration of the analyte in the experimental samples can then be calculated from this curve.

4. Data Reporting

Solubility should be reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

G Isothermal Shake-Flask Solubility Determination Workflow A Add excess 2-Fluoro-6- hydroxybenzonitrile to solvent B Equilibrate at constant temperature with agitation (e.g., 24-48 hours) A->B C Sedimentation or Centrifugation B->C D Withdraw and filter supernatant C->D E Dilute sample to a known volume D->E F Quantify concentration (e.g., by HPLC-UV) E->F G Report Solubility (e.g., g/L at T°C) F->G G Conceptual Workflow for Investigating Signaling Pathway Modulation A Treat cells with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D Western Blot Analysis (Target specific signaling proteins, e.g., p-ERK, p-JNK) C->D E Data Analysis and Quantification D->E F Conclusion on Pathway Modulation E->F

References

Spectroscopic and Synthetic Profile of 2-Fluoro-6-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway of 2-Fluoro-6-hydroxybenzonitrile (CAS No: 140675-43-0), a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Data Summary

The following tables summarize the known and predicted quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₄FNO
Molecular Weight 137.11 g/mol [1][2]
Melting Point 155 - 159 °C[3][4]
Boiling Point 257.5 ± 25.0 °C (Predicted)[1][5]
Appearance White to light yellow crystalline powder[1][3]
Solubility Soluble in Methanol[1]

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentSolvent
11.7Singlet (s)1HOHDMSO-d₆
7.55Quartet (q)1HAryl HDMSO-d₆
6.85Multiplet (m)2HAryl HDMSO-d₆

Data sourced from ChemicalBook[1][6][7][8].

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted Range)Carbon Assignment
160 - 165 (d, ¹JCF)C-F
155 - 160C-OH
130 - 135Aryl C-H
115 - 120C-CN
110 - 115 (d, ²JCF)Aryl C-H
105 - 110 (d, ²JCF)Aryl C-H
95 - 100 (d, ³JCF)C-CN

Note: Predicted values are based on typical chemical shift ranges for substituted benzonitriles. Actual experimental values may vary. The carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) (Predicted Range)VibrationFunctional Group
3500 - 3200 (broad)O-H StretchPhenolic Hydroxyl
3100 - 3000C-H StretchAromatic
2240 - 2220C≡N StretchNitrile
1620 - 1580C=C StretchAromatic Ring
1250 - 1150C-O StretchPhenol
1200 - 1100C-F StretchAryl Fluoride

Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.

Table 5: Predicted Mass Spectrometry Data

m/z (Predicted)Interpretation
137[M]⁺, Molecular Ion
110[M - HCN]⁺
109[M - CO]⁺

Note: Predicted fragmentation is based on common fragmentation patterns for aromatic nitriles and phenols under electron ionization.

Experimental Protocols

Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile[1][6][7][8]

This protocol outlines a general procedure for the demethylation of 2-fluoro-6-methoxybenzonitrile to yield this compound.

  • Reaction Setup: In a 2-liter flask, combine 151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile with 346.5 g (3 mol) of an aqueous pyridinium solution.

  • Introduction of Reagent: Slowly bubble hydrogen chloride gas into the flask under a protective atmosphere.

  • Heating: Gradually heat the reaction mixture to 190 °C and maintain this temperature with stirring for 5 hours.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature overnight with slow stirring.

  • Work-up (Aqueous Extraction): Add 1000 ml of water to the cooled mixture and heat to 80 °C. Add 1000 ml of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases. Back-extract the aqueous phase twice with 500 ml of methyl tert-butyl ether.

  • Work-up (Base Wash): Combine all methyl tert-butyl ether phases and wash once with 800 ml of 10% aqueous sodium hydroxide, followed by a wash with 400 ml of water.

  • Work-up (Acidification and Extraction): Combine the two aqueous phases from the base wash and adjust the pH to 2 with concentrated hydrochloric acid. Extract the acidified aqueous phase three times with 500 ml of dichloromethane.

  • Work-up (Acid Wash): Combine the organic phases and wash once with 10% hydrochloric acid.

  • Drying: Dry the organic phase with anhydrous sodium sulfate.

  • Isolation: Remove the solvent by distillation under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

General Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

General Protocol for FT-IR Data Acquisition (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Obtain a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis and Application Workflow

The following diagram illustrates the synthesis of this compound and its subsequent application as a key intermediate in the development of bioactive molecules.

G cluster_synthesis Synthesis cluster_application Application as Intermediate 2-Fluoro-6-methoxybenzonitrile 2-Fluoro-6-methoxybenzonitrile Demethylation Demethylation 2-Fluoro-6-methoxybenzonitrile->Demethylation Pyridinium HCl, 190°C This compound This compound Demethylation->this compound Further_Synthesis Further Synthetic Transformations (e.g., Nucleophilic Substitution) This compound->Further_Synthesis Bioactive_Molecules Bioactive Molecules Further_Synthesis->Bioactive_Molecules Pharmaceuticals Pharmaceuticals (Anti-inflammatory, Anti-cancer) Bioactive_Molecules->Pharmaceuticals Agrochemicals Agrochemicals (Herbicides, Pesticides) Bioactive_Molecules->Agrochemicals

Caption: Synthesis and Application Workflow of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-6-hydroxybenzonitrile. The document details the chemical shift assignments, coupling constants, and signal multiplicities, supported by experimental protocols for synthesis and NMR analysis. Visual aids, including a structural diagram with proton assignments and a coupling constant map, are provided to facilitate a deeper understanding of the molecule's spectral characteristics.

Chemical Structure and Proton Assignments

This compound possesses a disubstituted benzene ring with three aromatic protons, labeled H-3, H-4, and H-5, in addition to a hydroxyl proton (OH). The fluorine atom at the C-2 position and the cyano and hydroxyl groups significantly influence the electronic environment of these protons, resulting in a distinct 1H NMR spectrum.

Caption: Chemical structure of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is typically recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
OH~11.7Singlet (s)-
H-4~7.55Quartet (q)-likeJ(H4-H5) ≈ 8.5, J(H4-H3) ≈ 8.5, J(H4-F) ≈ 8.5
H-3~6.85Multiplet (m)J(H3-H4) ≈ 8.5, J(H3-F) ≈ 10.5
H-5~6.85Multiplet (m)J(H5-H4) ≈ 8.5

Note: The signals for H-3 and H-5 overlap, appearing as a complex multiplet. The signal for H-4, often described as a quartet, is more accurately a triplet of doublets due to coupling with H-3, H-5, and the fluorine atom. The exact appearance can vary with the spectrometer's resolution.

Analysis of Spectral Data

  • Hydroxyl Proton (OH): The phenolic proton is highly deshielded and appears as a broad singlet at approximately 11.7 ppm. Its chemical shift can be concentration and temperature-dependent, and it does not typically exhibit coupling with other protons due to rapid exchange.

  • Aromatic Protons (H-3, H-4, H-5):

    • H-4: This proton is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the neighboring cyano group and the electron-withdrawing nature of the fluorine atom. It couples with H-3 (ortho-coupling), H-5 (para-coupling, which is typically small but can be observed), and the fluorine atom at C-2 (meta-coupling). The combination of these couplings results in a complex multiplet that can resemble a quartet.

    • H-3 and H-5: These protons are in a more shielded environment compared to H-4 and consequently appear at a higher field (lower ppm). H-3 exhibits ortho-coupling to H-4 and a significant ortho-coupling to the fluorine atom. H-5 shows ortho-coupling to H-4. The signals for H-3 and H-5 often overlap, creating a complex multiplet around 6.85 ppm.

Visualization of Coupling Interactions

The following diagram illustrates the through-bond coupling relationships between the protons and the fluorine atom in this compound.

couplings Proton-Proton and Proton-Fluorine Coupling Network H4 H-4 H3 H-3 H4->H3 J(H4-H3) (ortho) H5 H-5 H4->H5 J(H4-H5) (ortho) F2 F-2 H4->F2 J(H4-F) (meta) H3->F2 J(H3-F) (ortho)

Caption: J-coupling interactions in this compound.

Experimental Protocols

A general procedure for the synthesis of this compound from 2-fluoro-6-methoxybenzonitrile is as follows[1]:

  • Reaction Setup: In a 2-liter flask, combine 151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3 mol) of an aqueous pyridinium solution.

  • Reaction: Slowly introduce hydrogen chloride gas into the flask under a protective atmosphere. The reaction mixture is then gradually heated to 190 °C and stirred at this temperature for 5 hours.

  • Work-up: After cooling to room temperature, 1000 ml of water is added, and the mixture is heated to 80 °C. The product is extracted with methyl tert-butyl ether. The combined organic phases are washed with 10% aqueous sodium hydroxide and water.

  • Isolation: The combined aqueous phases are acidified to pH 2 with concentrated hydrochloric acid and extracted with dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

The following is a standard protocol for preparing an NMR sample of a small organic molecule and acquiring a 1H NMR spectrum.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial.

  • Gently agitate the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the DMSO-d6.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), spectral width, acquisition time, and relaxation delay.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final 1H NMR spectrum.

  • Reference the spectrum using the residual solvent peak of DMSO-d6 (typically at δ 2.50 ppm) or an internal standard such as tetramethylsilane (TMS) at δ 0.00 ppm.

This comprehensive guide provides the necessary details for the understanding and replication of the 1H NMR analysis of this compound, a valuable resource for professionals in the fields of chemical research and drug development.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-6-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the spectroscopic properties of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document outlines the predicted ¹³C NMR chemical shifts, a standard experimental protocol for data acquisition, and visual representations of the underlying chemical principles.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted based on the established principles of substituent chemical shift (SCS) effects on a benzonitrile scaffold. The analysis begins with the experimental data for benzonitrile, followed by the application of SCS values derived from 2-fluorobenzonitrile and 2-hydroxybenzonitrile (salicylonitrile).

Table 1: ¹³C NMR Chemical Shifts of Benzonitrile and Related Compounds (in ppm)

Carbon AtomBenzonitrile2-Fluorobenzonitrile2-HydroxybenzonitrilePredicted this compound
C1 (-CN)~112.4~100.0~102.1~90
C2~132.8~162.5 (d, ¹JCF=255 Hz)~160.0~165 (d)
C3~129.2~115.5 (d, ²JCF=20 Hz)~116.2~118
C4~133.2~135.5~134.5~138
C5~129.2~125.5~120.0~115
C6~132.8~132.0~118.5~162 (d)
-CN~118.7~116.5 (d, ³JCF=3 Hz)~117.5~115

Note: The predicted values are estimations and may vary from experimental results. The symbol 'd' indicates a doublet due to carbon-fluorine coupling.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Approximately 240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time (AQ): At least 1.0 second to ensure good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quantification of quaternary carbons.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum to the TMS signal at 0.0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required (note: for standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons).

  • Identify and label the chemical shifts of all observed peaks. Note any C-F coupling patterns.

Visualizing Molecular and Spectroscopic Relationships

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical workflow for predicting its ¹³C NMR spectrum.

Caption: Molecular structure of this compound.

G cluster_workflow ¹³C NMR Prediction Workflow A Benzonitrile (Base Spectrum) E Apply Additive SCS to Benzonitrile Shifts A->E B 2-Fluorobenzonitrile (ortho-F SCS) D Calculate SCS for -F and -OH B->D C 2-Hydroxybenzonitrile (ortho-OH SCS) C->D D->E F Predicted Spectrum of This compound E->F

FT-IR spectrum of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluoro-6-hydroxybenzonitrile

For researchers, scientists, and drug development professionals, understanding the vibrational spectroscopy of key intermediates is crucial for structural elucidation and quality control. This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of experimental spectra in public databases, this guide presents a predicted FT-IR spectrum based on computational chemistry methods, alongside a comprehensive experimental protocol for acquiring such a spectrum.

Predicted FT-IR Spectral Data

The vibrational frequencies of this compound have been predicted using computational methods to provide a reference for spectral interpretation. The following table summarizes the key predicted vibrational modes, their corresponding wavenumbers, and the functional groups associated with these vibrations.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentPredicted Intensity
3600 - 3200O-H StretchHydroxyl (-OH)Broad, Medium
3100 - 3000C-H Stretch (Aromatic)Aromatic RingMedium
2240 - 2220C≡N StretchNitrile (-CN)Strong
1620 - 1580C=C Stretch (Aromatic)Aromatic RingMedium - Strong
1500 - 1400C=C Stretch (Aromatic)Aromatic RingMedium - Strong
1450 - 1350O-H BendHydroxyl (-OH)Medium
1300 - 1200C-O StretchPhenolic HydroxylStrong
1250 - 1150C-F StretchFluoroaromaticStrong
900 - 675C-H Out-of-plane Bend (Aromatic)Aromatic RingMedium - Strong

Key Functional Group Analysis

The is characterized by the vibrational modes of its key functional groups:

  • Hydroxyl (-OH) group: A broad absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding. A medium intensity peak for the O-H bending vibration is anticipated around 1450-1350 cm⁻¹.

  • Nitrile (-C≡N) group: A sharp and strong absorption peak characteristic of the C≡N stretching vibration is predicted to appear in the 2240-2220 cm⁻¹ region. The intensity and sharpness of this peak make it a key diagnostic feature.

  • Aromatic Ring (C=C and C-H): The presence of the benzene ring will give rise to several absorption bands. Medium to strong peaks between 1620 cm⁻¹ and 1400 cm⁻¹ are attributed to C=C stretching vibrations within the ring. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Furthermore, strong C-H out-of-plane bending vibrations can be observed in the fingerprint region (900-675 cm⁻¹), which can provide information about the substitution pattern of the ring.

  • Carbon-Fluorine (C-F) Bond: A strong absorption band corresponding to the C-F stretching vibration is predicted in the 1250-1150 cm⁻¹ range.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

1. Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound (solid powder).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

2. Sample Preparation:

  • Ensure the ATR crystal surface is clean and dry. Clean with a lint-free wipe moistened with a suitable solvent and allow it to evaporate completely.

  • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

3. Data Acquisition:

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR accessory in the beam path. This spectrum accounts for the absorbance of the crystal, the instrument optics, and any atmospheric gases (e.g., CO₂, H₂O).

  • Sample Spectrum:

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

    • Initiate the sample scan. The FT-IR spectrometer will co-add a number of scans (typically 16 to 64) to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

  • Instrument Parameters (Typical):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

4. Data Processing and Analysis:

  • The resulting spectrum should be baseline corrected if necessary.

  • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

  • Correlate the observed peaks with the predicted vibrational frequencies and known characteristic group frequencies to confirm the structure of the compound.

5. Cleaning:

  • Retract the press arm and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

  • Clean the crystal surface thoroughly with a solvent-moistened wipe to remove any residual sample.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining the .

FT_IR_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Analysis cluster_data 3. Data Processing cluster_cleanup 4. Cleanup Clean_ATR Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_ATR->Collect_Background Load_Sample Load Sample onto Crystal Collect_Background->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Collect_Sample_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Sample_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Collect_Sample_Spectrum->Process_Spectrum Peak_Picking Identify Peak Frequencies Process_Spectrum->Peak_Picking Spectral_Interpretation Interpret Spectrum Peak_Picking->Spectral_Interpretation Remove_Sample Remove Sample Spectral_Interpretation->Remove_Sample Clean_ATR_Final Clean ATR Crystal Remove_Sample->Clean_ATR_Final

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of 2-Cyano-3-fluorophenol (CAS No. 140675-43-0), a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] This guide details a common synthetic pathway, provides step-by-step experimental protocols, and summarizes key characterization data.

Introduction

2-Cyano-3-fluorophenol, also known as 2-fluoro-6-hydroxybenzonitrile, is an organic compound featuring a phenol ring substituted with both a cyano (-C≡N) group and a fluorine atom.[2][3] This unique combination of functional groups makes it a versatile building block in the development of pharmaceuticals and agrochemicals.[1][3] The fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of target molecules, while the cyano and hydroxyl groups offer multiple reaction sites for further functionalization.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key properties for 2-Cyano-3-fluorophenol and its precursor, 2-Amino-3-fluorophenol, is presented below.

Table 1: Physicochemical Properties

Property2-Cyano-3-fluorophenol2-Amino-3-fluorophenol
CAS Number 140675-43-0[2][4]53981-23-0[1]
Molecular Formula C₇H₄FNO[2][3]C₆H₆FNO[1]
Molecular Weight 137.11 g/mol [2][4]127.12 g/mol [1]
Melting Point 156-158°C[2]126-127°C[1]
Boiling Point 257.5 ± 25.0 °C (Predicted)[2]221.9°C[1]
Synonyms This compound, 6-Fluoro-2-hydroxybenzonitrile[2][3]N/A

Table 2: Spectroscopic Data for 2-Amino-3-fluorophenol

Spectrum TypeData
¹H-NMR (DMSO, 400MHz)δ 9.43 (s, 1H), 6.42-6.53 (m, 2H), 6.32-6.42 (m, 1H), 4.34 (s, 2H)
LCMS (M + H)⁺: 128.0

Expected Infrared (IR) Spectroscopy Bands for 2-Cyano-3-fluorophenol:

  • O-H stretch: Strong, broad absorption in the range of 3400–3650 cm⁻¹[5]

  • C≡N stretch: Medium intensity absorption in the range of 2210–2260 cm⁻¹[5]

  • C-F stretch: Strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹

  • Aromatic C=C stretch: Medium intensity absorptions in the range of 1450–1600 cm⁻¹[5]

Synthesis Pathway

The synthesis of 2-Cyano-3-fluorophenol is typically achieved through a multi-step process starting from 3-fluoro-2-nitrophenol. The key steps involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to replace the resulting amino group with a cyano group.[6]

G A 3-Fluoro-2-nitrophenol B 2-Amino-3-fluorophenol A->B Reduction (Pd/C, H₂ or SnCl₂·2H₂O) C 2-Cyano-3-fluorophenol B->C Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN)

Caption: Overall synthetic workflow for 2-Cyano-3-fluorophenol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-fluorophenol from 3-Fluoro-2-nitrophenol

This protocol describes the reduction of the nitro group. Two common methods are presented.

Method A: Catalytic Hydrogenation

  • Dissolution: Dissolve 3-fluoro-2-nitrophenol (38g, 0.24mol) in ethanol (EtOH).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5g) to the solution.

  • Hydrogenation: Evacuate the reaction flask and place the mixture under a hydrogen (H₂) atmosphere (1 atm).

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Filtration: Filter the mixture through a short pad of silica gel, washing the silica gel with additional EtOH.

  • Concentration: Combine the filtrate and washings and concentrate under vacuum to yield 2-amino-3-fluorophenol (26g, 85.7% yield), which can often be used without further purification.

Method B: Tin(II) Chloride Reduction

  • Reagent Preparation: Prepare a solution of 3-fluoro-2-nitrophenol (0.100g, 0.636mmol) in a mixture of tetrahydrofuran (THF) (5.0mL) and water (5.0mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (0.724g, 3.18mmol) to the solution.

  • Heating: Heat the mixture to 80°C and maintain this temperature for 40 minutes.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, decant, and concentrate to obtain the product (65mg, 80% yield).

Step 2: Synthesis of 2-Cyano-3-fluorophenol via Sandmeyer Reaction

This protocol outlines the conversion of the amino group of 2-Amino-3-fluorophenol to a cyano group. The Sandmeyer reaction is a two-part process involving diazotization followed by cyanation.[6][7][8]

Part A: Diazotization

  • Acidic Solution: Suspend 2-Amino-3-fluorophenol in a solution of concentrated hydrochloric acid (HCl) and water.

  • Cooling: Cool the mixture to 0-5°C in an ice bath with vigorous stirring.[9]

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.[10] The reaction progress can be monitored with starch-iodide paper to test for the presence of excess nitrous acid.[11]

  • Stirring: Continue stirring the mixture at 0-5°C for approximately 30 minutes after the addition is complete to ensure full formation of the aryl diazonium salt.[12] The resulting solution should be used immediately in the next step.

Part B: Cyanation

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., aqueous KCN or NaCN solution).

  • Nucleophilic Substitution: Slowly add the cold diazonium salt solution from Part A to the prepared CuCN solution.[8] Vigorous evolution of nitrogen gas (N₂) is expected.[6]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

  • Isolation and Purification: The product can be isolated by extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] The key steps are initiated by a single electron transfer from the copper(I) catalyst.[7]

G Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Ar-N₂⁺ Ar-NH₂->Ar-N₂⁺ NaNO₂, HCl 0-5 °C Ar• Ar• Ar-N₂⁺->Ar• + Cu(I)CN - N₂ - Cu(II)CN Ar-CN Ar-CN Ar•->Ar-CN + Cu(II)CN - Cu(I)

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

References

An In-depth Technical Guide to the Reactivity of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxybenzonitrile is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group, a nitrile moiety, and a fluorine atom on the benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development. The strategic positioning of the electron-withdrawing fluorine and nitrile groups, ortho to the hydroxyl group, significantly influences the acidity of the phenol and the susceptibility of the aromatic ring to nucleophilic attack, making it a key building block for novel therapeutic agents and functional materials.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 140675-43-0[2]
Molecular Formula C₇H₄FNO[2]
Molecular Weight 137.11 g/mol [2]
Melting Point 156-158 °C[2][3]
Boiling Point 257.5 ± 25.0 °C (Predicted)[4]
Density 1.34 ± 0.1 g/cm³ (Predicted)[4]
pKa 6.17 ± 0.10 (Predicted)[2]
Appearance White to light yellow powder/crystal[4]
Solubility Soluble in Methanol[4]

Table 2: Spectroscopic Data of this compound and Related Compounds

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)SolventReference (Analogous Compound)
¹H NMR 6.85mDMSO-d₆[2]
7.55qDMSO-d₆[2]
11.7s (OH)DMSO-d₆[2]
¹³C NMR Data not available for this compound. Predicted aromatic signals between 100-165 ppm.[5]
¹⁹F NMR Data not available for this compound. Aromatic C-F signals typically appear between -100 and -170 ppm.[6][7]

Chemical Reactivity and Transformations

The reactivity of this compound is governed by the interplay of its three functional groups: the hydroxyl group, the fluorine atom, and the nitrile group.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and readily undergoes reactions typical of phenols, most notably O-alkylation and O-acylation.

The hydroxyl group can be readily converted to an ether linkage via the Williamson ether synthesis. Deprotonation with a suitable base, such as potassium carbonate or sodium hydride, generates a phenoxide intermediate that acts as a nucleophile to displace a halide from an alkyl halide.[8] This reaction is a cornerstone for introducing a variety of side chains, which is particularly useful in drug design to modulate solubility and target binding.

O_Alkylation This compound This compound Phenoxide Intermediate Phenoxide Intermediate This compound->Phenoxide Intermediate Base (e.g., K₂CO₃) 2-Fluoro-6-alkoxybenzonitrile 2-Fluoro-6-alkoxybenzonitrile Phenoxide Intermediate->2-Fluoro-6-alkoxybenzonitrile Alkyl Halide (R-X)

Williamson Ether Synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom, activated by the electron-withdrawing nitrile group and the phenolic oxygen (especially in its phenoxide form), is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C-2 position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The high electronegativity of fluorine makes it a good leaving group in this context.[9]

SNAr_Reaction This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Nucleophile (Nu⁻) 2-Substituted-6-hydroxybenzonitrile 2-Substituted-6-hydroxybenzonitrile Meisenheimer Complex->2-Substituted-6-hydroxybenzonitrile Loss of F⁻

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position.
Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other important functional groups, including carboxylic acids, amides, and amines.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[10][11] This transformation is valuable for the synthesis of fluorinated hydroxybenzoic acid derivatives, which are important scaffolds in medicinal chemistry. The reaction typically proceeds via an amide intermediate.[12]

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to 2-fluoro-6-hydroxybenzylamine derivatives, which can be further functionalized.

Nitrile_Reactions cluster_hydrolysis Hydrolysis cluster_reduction Reduction Nitrile This compound Amide 2-Fluoro-6-hydroxybenzamide Nitrile->Amide H₂O, H⁺ or OH⁻ Carboxylic Acid 2-Fluoro-6-hydroxybenzoic Acid Amide->Carboxylic Acid H₂O, H⁺ or OH⁻ Nitrile_Red This compound Amine 2-Aminomethyl-3-fluorophenol Nitrile_Red->Amine 1. LiAlH₄ 2. H₂O

Key Transformations of the Nitrile Group.

Experimental Protocols

The following are representative experimental procedures for key transformations of this compound.

Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile[2]

Materials:

  • 2-Fluoro-6-methoxybenzonitrile

  • Aqueous pyridinium solution

  • Hydrogen chloride gas

  • Water

  • Methyl tert-butyl ether

  • 10% Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a 2 L flask, add 2-fluoro-6-methoxybenzonitrile (151 g, 1 mol) and aqueous pyridinium solution (346.5 g, 3 mol).

  • Slowly bubble hydrogen chloride gas into the flask under a protective atmosphere.

  • Heat the reaction mixture to 190 °C and stir for 5 hours.

  • Cool the mixture to room temperature overnight with slow stirring.

  • Add 1000 mL of water and heat to 80 °C.

  • Add 1000 mL of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases.

  • Back-extract the aqueous phase twice with 500 mL of methyl tert-butyl ether.

  • Combine all methyl tert-butyl ether phases and wash once with 800 mL of 10% aqueous sodium hydroxide and once with 400 mL of water.

  • Combine the two aqueous phases, adjust the pH to 2 with concentrated hydrochloric acid, and extract three times with 500 mL of dichloromethane.

  • Combine the organic phases and wash once with 10% hydrochloric acid.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent by distillation under vacuum to yield this compound.

    • Yield: 120 g (87%)

    • Purity: >99%

General Protocol for O-Alkylation of this compound (Adapted from 2-hydroxybenzonitrile)[8]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow Start Start Dissolve Reactants Dissolve this compound and K₂CO₃ in DMF Start->Dissolve Reactants Add Alkyl Halide Add alkyl halide dropwise Dissolve Reactants->Add Alkyl Halide Heat and Stir Heat to 60-80 °C and stir Add Alkyl Halide->Heat and Stir Reaction Monitoring Monitor by TLC Heat and Stir->Reaction Monitoring Reaction Monitoring->Heat and Stir Incomplete Work-up Cool, add water, and extract with ethyl acetate Reaction Monitoring->Work-up Reaction Complete Purification Dry, concentrate, and purify Work-up->Purification End End Purification->End

General Experimental Workflow for O-Alkylation.

Applications in Drug Discovery and Materials Science

This compound serves as a critical building block in the synthesis of various biologically active compounds and advanced materials.[1] Its derivatives have been investigated for a range of therapeutic applications. The introduction of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The versatile reactivity of this molecule allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. In materials science, the unique electronic properties imparted by the fluoro and cyano groups make it a candidate for the development of specialty polymers and liquid crystals.

Conclusion

This compound is a highly reactive and synthetically valuable compound. The strategic arrangement of its functional groups allows for selective transformations at the hydroxyl, fluoro, and nitrile positions. This guide has provided a detailed overview of its reactivity, supported by experimental protocols and data, to serve as a practical resource for chemists in academia and industry. A comprehensive understanding of its chemical behavior will undoubtedly facilitate the development of novel molecules with significant applications in medicine and materials science.

References

An In-depth Technical Guide to Nucleophilic Substitution on 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-6-hydroxybenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for a wide range of chemical modifications. This document details the underlying principles of its reactivity, presents a compilation of reaction conditions with various nucleophiles, and provides detailed experimental protocols. The information is intended to serve as a practical resource for researchers engaged in the synthesis and development of novel chemical entities.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of a fluorine atom, a hydroxyl group, and a nitrile group on the aromatic ring imparts a unique reactivity profile. The electron-withdrawing nature of the nitrile group, and to a lesser extent the fluorine atom, activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3]

This guide will explore the scope of nucleophilic substitution on this compound with a focus on common nucleophile classes, including amines, alkoxides, and thiols.

Reaction Mechanism and Theory

The primary mechanism for nucleophilic substitution on this compound is the SNAr pathway. This two-step process involves:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.[5]

The rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. In some cases, particularly with highly reactive nucleophiles or specific substitution patterns, a concerted mechanism, where bond formation and bond cleavage occur simultaneously, has been proposed for SNAr reactions.[6][7]

Nucleophilic Substitution with Amines

The reaction of this compound with primary and secondary amines provides a direct route to 2-amino-6-hydroxybenzonitrile derivatives, which are important scaffolds in medicinal chemistry.

Data Presentation
NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Morpholine2-(Morpholin-4-yl)-6-hydroxybenzonitrileDMFK₂CO₃801285Hypothetical
Piperidine2-(Piperidin-1-yl)-6-hydroxybenzonitrileDMSOEt₃N100878Hypothetical
Aniline2-(Phenylamino)-6-hydroxybenzonitrileNMPNaH1202465Hypothetical
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6-hydroxybenzonitrile

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate and morpholine.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(morpholin-4-yl)-6-hydroxybenzonitrile.

Nucleophilic Substitution with Alkoxides

The reaction with alkoxides, such as sodium methoxide, allows for the synthesis of 2-alkoxy-6-hydroxybenzonitrile derivatives.

Data Presentation
NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methoxide2-Methoxy-6-hydroxybenzonitrileMethanolReflux1692Based on related procedures
Experimental Protocol: Synthesis of 2-Methoxy-6-hydroxybenzonitrile

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Methanol

Procedure:

  • Dissolve this compound in methanol.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Nucleophilic Substitution with Thiols

Thiolates are excellent nucleophiles and react readily with this compound to yield 2-(arylthio)- or 2-(alkylthio)-6-hydroxybenzonitrile derivatives.

Data Presentation
NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Thiophenol2-(Phenylthio)-6-hydroxybenzonitrileDMFK₂CO₃60690Hypothetical
Sodium thiomethoxide2-(Methylthio)-6-hydroxybenzonitrileMethanol-Reflux488Hypothetical
Experimental Protocol: Synthesis of 2-(Phenylthio)-6-hydroxybenzonitrile

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound and thiophenol in DMF.

  • Add potassium carbonate to the mixture.

  • Heat the reaction to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain 2-(phenylthio)-6-hydroxybenzonitrile.

Visualizations

Reaction Pathway

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product 2-Substituted-6-hydroxybenzonitrile intermediate->product Leaving Group Departure leaving_group Fluoride (F⁻)

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Workflow

Experimental_Workflow start Start: Combine Reactants (this compound, Nucleophile, Base, Solvent) reaction Reaction (Heating and Stirring) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching and Extraction) monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Product (Characterization) purification->product

Caption: A typical experimental workflow for nucleophilic substitution on this compound.

Conclusion

This compound is a reactive and versatile substrate for nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitrile group facilitates the displacement of the fluorine atom by a variety of nucleophiles, including amines, alkoxides, and thiols. This guide provides a foundational understanding and practical protocols for researchers to explore the synthetic utility of this valuable building block in the development of new chemical entities. Further research is warranted to expand the scope of nucleophiles and to optimize reaction conditions for specific applications.

References

The Computational Chemistry of Fluorinated Benzonitriles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated benzonitriles stand out as versatile building blocks and key intermediates. Their unique electronic properties, conferred by the interplay between the electron-withdrawing nitrile group and the highly electronegative fluorine atoms, lead to enhanced metabolic stability, modulated lipophilicity, and altered reactivity.[1][2][3] This guide delves into the computational chemistry of fluorinated benzonitriles, providing a comprehensive overview of theoretical methodologies, spectroscopic predictions, reactivity studies, and their implications for drug discovery.

Spectroscopic Properties: A Computational Perspective

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in predicting and interpreting the spectroscopic properties of fluorinated benzonitriles, offering insights that complement experimental data.

Vibrational Spectroscopy

The theoretical calculation of Infrared (IR) and Raman spectra for fluorinated benzonitriles allows for detailed vibrational assignments.[4] DFT methods are employed to compute the harmonic vibrational frequencies and intensities, which can then be compared with experimental spectra.[5][6] This comparison is crucial for confirming molecular structures and understanding the effects of fluorination on the vibrational modes of the benzonitrile core.[4] For complex molecules, theoretical input is often essential for reliably defining the vibrational fundamentals.[7]

Table 1: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for selected modes of 2,3,4-trifluorobenzonitrile

Vibrational ModeCalculated (DFT/B3LYP)Experimental (FT-IR)Experimental (FT-Raman)
C≡N stretch224122402242
C-F stretch (para)126512641266
C-F stretch (meta)119811971199
C-F stretch (ortho)108710861088
Ring breathing823822824

Data compiled from theoretical studies on trifluorinated benzonitriles.[4]

NMR Spectroscopy

Predicting ¹⁹F NMR chemical shifts with a high degree of accuracy is a significant application of computational chemistry for fluorinated compounds.[8][9][10] DFT calculations are now commonplace for predicting ¹H and ¹³C chemical shifts, and similar approaches have been successfully extended to ¹⁹F.[8] Linear scaling methods are often used to correct for systematic errors in the computations by comparing calculated isotropic shieldings with experimental chemical shifts for a training set of molecules.[8] These computational tools are instrumental in assigning the chemical shifts to specific fluorine atoms in multi-fluorinated aromatics, which can be challenging to interpret from experimental data alone.[8][9]

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts (ppm) for various fluorobenzonitriles

CompoundPosition of FCalculated (DFT)Experimental
2-Fluorobenzonitrile2-113.8-114.2
3-Fluorobenzonitrile3-111.5-112.0
4-Fluorobenzonitrile4-106.9-107.5
2,4-Difluorobenzonitrile2-108.7-109.1
4-103.2-103.8
3,5-Difluorobenzonitrile3, 5-108.1-108.6

Values are illustrative and based on data from computational studies on fluorinated aromatic compounds.[8][9]

Reactivity and Mechanistic Insights

Computational studies provide a powerful lens through which to examine the reactivity of fluorinated benzonitriles and elucidate complex reaction mechanisms.

C-C Bond Activation

The activation of the typically inert C-CN bond in benzonitriles is a challenging but synthetically valuable transformation. DFT calculations have been employed to study the C-C bond activation of fluorinated benzonitriles by nickel(0) complexes.[11][12][13] These studies map out the potential energy surface of the reaction, identifying key intermediates and transition state structures.[11] The calculations reveal the influence of the position of fluorine substitution on the thermodynamics and kinetics of the C-CN bond cleavage.[11]

G Figure 1: Simplified workflow for DFT calculation of reaction pathways. cluster_0 Input cluster_1 Computational Steps cluster_2 Output start Define Reactants (e.g., Fluorinated Benzonitrile, Ni(0) complex) geom_opt Geometry Optimization of Reactants, Intermediates, and Products start->geom_opt Initial Structures ts_search Transition State Search geom_opt->ts_search Optimized Geometries freq_calc Frequency Calculation to Confirm Minima and Transition States ts_search->freq_calc Located Transition States pes_map Potential Energy Surface Mapping freq_calc->pes_map Verified Structures end Reaction Profile (Energy vs. Reaction Coordinate) pes_map->end Energy Data

Figure 1: Simplified workflow for DFT calculation of reaction pathways.

Cycloaddition Reactions

Fluorinated benzonitriles can also participate in cycloaddition reactions. For instance, computational studies have been used to investigate the (3+2)-cycloadditions of fluorinated nitrile imines with various dipolarophiles.[14] DFT calculations help in understanding the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of different possible pathways.[14]

Applications in Drug Discovery and Materials Science

The unique properties of fluorinated benzonitriles make them attractive scaffolds in both drug discovery and materials science.

Role in Medicinal Chemistry

The introduction of fluorine into a drug candidate can significantly impact its pharmacokinetic and physicochemical properties.[2][15] Fluorine substitution can block metabolic pathways, thereby increasing the drug's half-life.[16] It can also modulate the acidity (pKa) of nearby functional groups and alter the molecule's lipophilicity, which affects membrane permeability and target binding.[2][17] Fluorinated benzonitriles are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[1][18]

G Figure 2: Impact of Fluorination on Drug Properties. F Fluorine Substitution MetStab Increased Metabolic Stability F->MetStab Lipophil Modulated Lipophilicity F->Lipophil pKa Altered pKa F->pKa Binding Enhanced Target Binding F->Binding ADME Improved ADME Properties MetStab->ADME Lipophil->ADME pKa->ADME Binding->ADME

Figure 2: Impact of Fluorination on Drug Properties.

Nonlinear Optical (NLO) Properties

Benzonitrile derivatives are known to exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics.[19][20][21] Computational studies, often employing DFT and time-dependent DFT (TD-DFT), are used to calculate the polarizabilities and hyperpolarizabilities of these molecules to predict their NLO response.[20] The benzonitrile group often acts as an electron acceptor in donor-π-acceptor type NLO chromophores.[20]

Experimental and Computational Protocols

Computational Methodologies

A variety of computational methods are employed in the study of fluorinated benzonitriles. The choice of method depends on the property of interest.

  • Density Functional Theory (DFT): This is the most widely used method for geometry optimizations, frequency calculations, and the prediction of NMR chemical shifts.[4][11][13] Common functionals include B3LYP, while basis sets like 6-311G(d,p) are frequently used.[5][6] For more accurate NMR predictions, specialized basis sets and scaling factors may be applied.[8][22][23]

  • Time-Dependent DFT (TD-DFT): This method is used for calculating electronic excitation energies and investigating NLO properties.[20]

  • Ab initio methods: While computationally more expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.

Experimental Techniques

The computational results are validated and complemented by a range of experimental techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are essential for structural elucidation.[8][24]

  • Vibrational Spectroscopy: FT-IR and FT-Raman spectroscopy are used to identify functional groups and confirm molecular structures by comparing experimental spectra with theoretical predictions.[4][7]

  • X-ray Crystallography: This technique provides definitive information about the solid-state structure of these molecules, which can be used as a starting point for computational studies.[11]

  • Mass Spectrometry: Used for determining the molecular weight and fragmentation patterns of synthesized compounds.

G Figure 3: Integrated Computational and Experimental Workflow. cluster_0 Synthesis & Characterization cluster_1 Computational Analysis cluster_2 Validation & Application synthesis Synthesis of Fluorinated Benzonitriles exp_char Experimental Characterization (NMR, IR, MS, X-ray) synthesis->exp_char comp_model Computational Modeling (DFT, TD-DFT) exp_char->comp_model Experimental Data for Validation comparison Comparison of Theoretical and Experimental Data exp_char->comparison prop_pred Prediction of Properties (Spectra, Reactivity) comp_model->prop_pred prop_pred->comparison application Application in Drug Design or Materials Science comparison->application Validated Models

Figure 3: Integrated Computational and Experimental Workflow.

Conclusion

The computational chemistry of fluorinated benzonitriles is a vibrant and impactful area of research. DFT and other theoretical methods provide deep insights into their spectroscopic properties, reactivity, and potential applications. The synergy between computational predictions and experimental validation is crucial for advancing our understanding of these important molecules and for designing new drugs and materials with tailored properties. As computational power continues to grow and theoretical models become more sophisticated, the role of computational chemistry in this field is set to expand even further.

References

Methodological & Application

Synthesis of 2-Fluoro-6-hydroxybenzonitrile from 2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Fluoro-6-hydroxybenzonitrile

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group ortho to a nitrile functionality, makes it a key building block in the development of novel bioactive molecules. This application note provides detailed protocols for the synthesis of this compound via the demethylation of 2-fluoro-6-methoxybenzonitrile, a common and commercially available starting material. Two effective methods are presented: a high-temperature demethylation using pyridinium hydrochloride and a milder approach utilizing boron tribromide (BBr₃).

The choice of demethylation agent is critical and often depends on the substrate's sensitivity to harsh conditions. While the pyridinium hydrochloride method is robust and high-yielding, it requires high temperatures. In contrast, boron tribromide is a powerful Lewis acid that can cleave aryl methyl ethers under milder conditions, often at room temperature or below, making it suitable for more delicate substrates.[1] The reaction with BBr₃ proceeds through the formation of a complex between the Lewis acidic boron and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental procedures, a comparative data table, and a visual representation of the reaction workflow to facilitate the successful synthesis of this compound.

Physicochemical Properties of Reactant and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2-Fluoro-6-methoxybenzonitrileC₈H₆FNO151.14102 - 106White to almost white powder/crystal94088-46-7[3]
This compoundC₇H₄FNO137.11155 - 159White to light yellow powder/crystal140675-43-0[4]

Experimental Protocols

Method 1: Demethylation using Pyridinium Hydrochloride

This protocol is adapted from a general procedure for the synthesis of this compound.[5]

Materials:

  • 2-fluoro-6-methoxybenzonitrile

  • Aqueous pyridinium solution

  • Hydrogen chloride gas

  • Water

  • Methyl tert-butyl ether (MTBE)

  • 10% aqueous sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 L reaction flask and standard laboratory glassware

Procedure:

  • To a 2 L flask, add 151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3 mol) of aqueous pyridinium solution.

  • Under a protective atmosphere, slowly bubble hydrogen chloride gas into the mixture.

  • Gradually heat the reaction mixture to 190 °C and maintain stirring at this temperature for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature overnight with slow stirring.

  • Add 1000 mL of water to the cooled mixture and heat to 80 °C.

  • Add 1000 mL of methyl tert-butyl ether, mix thoroughly, and separate the organic and aqueous phases.

  • Back-extract the aqueous phase twice with 500 mL of methyl tert-butyl ether.

  • Combine all methyl tert-butyl ether phases and wash once with 800 mL of 10% aqueous sodium hydroxide, followed by one wash with 400 mL of water.

  • Combine the two aqueous phases from the washes and adjust the pH to 2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous phase three times with 500 mL of dichloromethane.

  • Combine the organic phases and wash once with 10% hydrochloric acid.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent by distillation under vacuum to yield the final product.

Expected Outcome: This procedure is reported to yield approximately 120 g (87%) of this compound with a purity of >99% as confirmed by GC and ¹H NMR.[5]

Method 2: Demethylation using Boron Tribromide (BBr₃)

This protocol is a general procedure for the demethylation of aryl methyl ethers using BBr₃ and should be optimized for this specific substrate.[6]

Materials:

  • 2-fluoro-6-methoxybenzonitrile

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (e.g., 1 M in DCM)

  • Ice water or methanol for quenching

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve 2-fluoro-6-methoxybenzonitrile in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 to 1.5 equivalents of boron tribromide solution dropwise to the stirred solution. It is advisable to use at least one mole of BBr₃ per ether group.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of ice water or methanol.[8] Be cautious as the reaction of BBr₃ with protic solvents is highly exothermic.

  • If quenching with water, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Comparative Data of Synthesis Protocols
ParameterMethod 1: Pyridinium HydrochlorideMethod 2: Boron Tribromide (Typical)
Primary Reagent Pyridinium hydrochloride / HCl gasBoron tribromide (BBr₃)
Solvent None (uses aqueous pyridinium soln.)Dichloromethane (DCM)
Reaction Temperature 190 °C0 °C to Room Temperature
Reaction Time 5 hours12 - 24 hours
Reported Yield ~87%[5]Variable, often high (>80%)
Reported Purity >99% (GC)[5]Dependent on purification
Key Advantages High yield and purity, established large-scale procedure.Mild reaction conditions, suitable for sensitive substrates.
Key Disadvantages High reaction temperature, handling of HCl gas.Moisture-sensitive reagent, careful quenching required.

Visualized Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the overall experimental workflow for the synthesis and the mechanism of BBr₃-mediated demethylation.

G cluster_workflow Experimental Workflow A Starting Material 2-Fluoro-6-methoxybenzonitrile B Demethylation Reaction (Pyridinium HCl or BBr3) A->B C Reaction Quenching & Aqueous Workup B->C D Extraction & Washing C->D E Drying & Solvent Removal D->E F Purification (Recrystallization/Chromatography) E->F G Final Product This compound F->G

Caption: A generalized experimental workflow for the synthesis of this compound.

G cluster_mechanism BBr3 Demethylation Mechanism A Ar-O-CH₃ 2-Fluoro-6-methoxybenzonitrile + BBr₃ B Ar-O⁺(BBr₃⁻)-CH₃ Lewis Acid-Base Adduct A:f1->B:f0 Coordination C Ar-O-BBr₂ Aryloxy-dibromoborane + CH₃Br B:f0->C:f0 SN2 Attack by Br⁻ D Ar-OH This compound + B(OH)₃ + HBr C:f0->D:f0 Hydrolysis (Workup)

References

Application Notes and Protocols for the Demethylation of 2-Fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the demethylation of 2-fluoro-6-methoxybenzonitrile to produce 2-fluoro-6-hydroxybenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Two effective methods are presented: a high-temperature reaction using pyridine hydrochloride and a milder approach utilizing the powerful Lewis acid, boron tribromide (BBr₃).

Introduction

The cleavage of aryl methyl ethers is a critical transformation in organic synthesis, often employed in the final stages of natural product synthesis and in the preparation of drug candidates. This compound is a key building block whose synthesis requires the efficient demethylation of its methoxy precursor. The choice of demethylating agent is crucial and depends on the substrate's sensitivity to harsh conditions and the presence of other functional groups. This note details two reliable protocols for this conversion, providing comparative data to aid in method selection.

Data Presentation

The following table summarizes the key quantitative data for the two demethylation protocols.

ParameterMethod 1: Pyridine HydrochlorideMethod 2: Boron Tribromide (BBr₃)
Reagent Pyridine hydrochloride (Py·HCl)Boron tribromide (BBr₃)
Stoichiometry 3 equivalents2-3 equivalents
Solvent None (neat)Dichloromethane (DCM)
Temperature 190 °C-78 °C to Room Temperature
Reaction Time 5 hours12-24 hours
Yield 87%Typically high (70-95%)*
Work-up Aqueous work-up and extractionAqueous quench and extraction

Note: The yield for the Boron Tribromide method is an estimate based on typical yields for demethylation of similar aryl methyl ethers. Optimization for this specific substrate may be required.

Experimental Protocols

Method 1: Demethylation using Pyridine Hydrochloride

This protocol is a robust, solvent-free method that proceeds at high temperature.

Materials:

  • 2-fluoro-6-methoxybenzonitrile

  • Pyridine hydrochloride (Py·HCl)

  • Deionized water

  • Methyl tert-butyl ether (MTBE)

  • 10% aqueous sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 2-liter flask, add 151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3 mol) of pyridine hydrochloride.

  • Slowly pass hydrogen chloride gas into the flask under a protective, inert atmosphere.

  • Heat the reaction mixture slowly to 190 °C and maintain this temperature with stirring for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature overnight with slow stirring.

  • Add 1000 mL of water to the cooled mixture and heat to 80 °C.

  • Add 1000 mL of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases.

  • Extract the aqueous phase twice more with 500 mL of MTBE each time.

  • Combine all organic phases and wash once with 800 mL of 10% aqueous sodium hydroxide, followed by one wash with 400 mL of water.

  • Combine the two aqueous phases from the washes and adjust the pH to 2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous phase three times with 500 mL of dichloromethane.

  • Combine the dichloromethane extracts and wash once with 10% hydrochloric acid.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent by distillation under vacuum to yield this compound. The expected yield is approximately 120 g (87%) with a purity of >99%.

Method 2: Demethylation using Boron Tribromide (BBr₃)

This method utilizes the strong Lewis acid BBr₃ and is performed at low to ambient temperatures. Boron tribromide is a highly reactive and corrosive reagent that fumes in air; it should be handled with extreme care in a well-ventilated fume hood.[2]

Materials:

  • 2-fluoro-6-methoxybenzonitrile

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (e.g., 1 M in DCM)

  • Ice-water or saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-fluoro-6-methoxybenzonitrile (1 equivalent) in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (2-3 equivalents) in dichloromethane dropwise to the cooled solution. The use of at least two equivalents is recommended, as one equivalent will react with the nitrile group.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of ice-water or a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows for the two described demethylation protocols.

Demethylation_Pyridine_Hydrochloride Protocol 1: Pyridine Hydrochloride Demethylation Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Mix 2-fluoro-6-methoxybenzonitrile and Pyridine Hydrochloride heat Heat to 190°C for 5h (under HCl atmosphere) start->heat cool Cool to Room Temperature heat->cool add_water_mtbe Add Water and MTBE, Heat to 80°C cool->add_water_mtbe extract_mtbe Separate and Extract Aqueous Layer with MTBE add_water_mtbe->extract_mtbe wash_organic Wash Combined Organic Layers with NaOH and Water extract_mtbe->wash_organic acidify_aqueous Acidify Combined Aqueous Layers wash_organic->acidify_aqueous extract_dcm Extract with DCM acidify_aqueous->extract_dcm wash_dcm Wash DCM Extract with HCl extract_dcm->wash_dcm dry_concentrate Dry and Concentrate wash_dcm->dry_concentrate product This compound dry_concentrate->product Demethylation_BBr3 Protocol 2: Boron Tribromide Demethylation Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-fluoro-6-methoxybenzonitrile in anhydrous DCM cool_reaction Cool to -78°C start->cool_reaction add_bbr3 Add BBr3 solution dropwise cool_reaction->add_bbr3 warm_stir Warm to RT and stir for 12-24h add_bbr3->warm_stir cool_quench Cool to 0°C and Quench with ice-water/NaHCO3 warm_stir->cool_quench extract Extract with DCM cool_quench->extract wash Wash with Water and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Recrystallization or Chromatography dry_concentrate->purify product This compound purify->product

References

Application of 2-Fluoro-6-hydroxybenzonitrile in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-fluoro-6-hydroxybenzonitrile as a key starting material in the synthesis of novel benzofuran-based anti-inflammatory agents. The unique electronic properties imparted by the fluorine and nitrile functionalities make this compound a valuable scaffold for developing selective inhibitors of key inflammatory mediators.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are common therapeutics that target these enzymes. This compound serves as a versatile precursor for the synthesis of novel anti-inflammatory compounds, particularly benzofuran derivatives, which have shown promise as potent and selective COX inhibitors.[1][2]

Synthetic Application: Synthesis of a Novel Benzofuran-based COX Inhibitor

This section outlines the synthesis of a novel benzofuran derivative, 2-acetyl-3-amino-7-fluorobenzofuran , a potential anti-inflammatory agent, starting from this compound. The synthetic route involves an initial O-alkylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-acetyl-3-amino-7-fluorobenzofuran

Materials:

  • This compound

  • Chloroacetone

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Step 1: O-Alkylation.

    • To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetone (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-(cyanofluorophenoxy)propan-2-one.

  • Step 2: Intramolecular Cyclization (Thorpe-Ziegler Cyclization).

    • Dissolve the crude intermediate from Step 1 in ethanol (15 mL/mmol).

    • Add a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide.

    • Stir the reaction mixture at reflux for 2-3 hours, monitoring by TLC for the formation of the aminobenzofuran ring.

    • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

    • The product, 2-acetyl-3-amino-7-fluorobenzofuran, may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Characterization:

    • The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Logical Workflow for Synthesis

A This compound C O-Alkylation A->C 1. B Chloroacetone, K2CO3, DMF B->C D 2-(cyanofluorophenoxy)propan-2-one (Intermediate) C->D F Intramolecular Cyclization D->F 2. E Base (e.g., NaOEt), Ethanol E->F G 2-acetyl-3-amino-7-fluorobenzofuran (Final Product) F->G

Caption: Synthetic workflow for 2-acetyl-3-amino-7-fluorobenzofuran.

Biological Activity and Data Presentation

The synthesized benzofuran derivative is expected to exhibit inhibitory activity against COX enzymes. The anti-inflammatory potential can be evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation.

In Vitro COX Inhibition Assay

The inhibitory activity of the synthesized compound against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit. This assay typically measures the peroxidase activity of the COX enzymes.

Experimental Protocol: COX Inhibition Assay

  • Preparation of Reagents: Prepare assay buffer, heme, and arachidonic acid solution according to the manufacturer's protocol.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer, heme, and the test compound at various concentrations to a 96-well plate.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) at multiple time points.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesized compound, "FBZ-1" (2-acetyl-3-amino-7-fluorobenzofuran), in comparison to known NSAIDs. This data is for illustrative purposes and based on the expected activity of similar benzofuran derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
FBZ-1 (Hypothetical) 15.20.819.0
Ibuprofen13.13440.04
Celecoxib>1000.04>2500

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) pathway.

The Cyclooxygenase (COX) Pathway

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGD2) and thromboxanes, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis NSAIDs NSAIDs (e.g., FBZ-1) NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) signaling pathway.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel anti-inflammatory agents. The outlined synthetic protocol for a benzofuran-based derivative provides a clear pathway for the development of potent and selective COX-2 inhibitors. Further derivatization and optimization of this scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of inflammatory diseases.

References

Application Notes and Protocols for 2-Fluoro-6-hydroxybenzonitrile in Material Science

References

Application Notes and Protocols for Polymer Synthesis with 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel poly(ether nitrile)s utilizing 2-Fluoro-6-hydroxybenzonitrile as a key monomer. The protocols detailed below are designed for researchers in materials science and drug development, offering a foundational methodology for creating advanced polymers with potential applications in high-performance materials and controlled drug delivery systems.

Introduction

This compound is a versatile aromatic compound featuring a reactive hydroxyl group, a polar nitrile functionality, and a fluorine atom.[1][2] The incorporation of this monomer into a poly(arylene ether) backbone is anticipated to yield polymers with enhanced thermal stability, chemical resistance, and specific adhesion properties due to the presence of the nitrile group and the fluorine atom.[3][4] These characteristics make such polymers promising candidates for applications in advanced coatings, membranes, and as matrices for drug delivery systems.[5][6][7] The synthetic route is based on the principles of nucleophilic aromatic substitution polymerization.[3]

Anticipated Polymer Properties

The following tables summarize the expected quantitative data for a novel poly(ether nitrile) synthesized from this compound and a suitable dihaloaromatic comonomer, such as 2,6-dichlorobenzonitrile. The data is extrapolated from literature values for analogous poly(arylene ether nitrile)s.[3]

Table 1: Expected Thermal Properties

PropertyExpected ValueAnalysis Method
Glass Transition Temperature (Tg)190 - 260 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5%)> 460 °C (in N₂)Thermogravimetric Analysis (TGA)
Char Yield at 800 °C (in N₂)> 55%Thermogravimetric Analysis (TGA)

Table 2: Expected Mechanical Properties

PropertyExpected ValueAnalysis Method
Tensile Strength90 - 120 MPaTensile Tester (e.g., ASTM D638)
Tensile Modulus2.5 - 3.5 GPaTensile Tester (e.g., ASTM D638)
Elongation at Break10 - 50%Tensile Tester (e.g., ASTM D638)

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of a poly(ether nitrile) from this compound and 2,6-dichlorobenzonitrile.

Materials
  • This compound (>98% purity)

  • 2,6-Dichlorobenzonitrile (>99% purity)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Vacuum oven

Protocol for Poly(ether nitrile) Synthesis
  • Monomer and Reagent Preparation:

    • Purify this compound and 2,6-dichlorobenzonitrile by recrystallization if necessary.

    • Dry the purified monomers in a vacuum oven at 60 °C for 24 hours.

    • Finely grind anhydrous potassium carbonate and dry it in an oven at 120 °C for at least 12 hours before use.

  • Reaction Setup:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene and fitted with a condenser, and a nitrogen inlet, add this compound (e.g., 0.1 mol), 2,6-dichlorobenzonitrile (0.1 mol), and finely ground, dried potassium carbonate (0.12 mol, 20% molar excess).

    • Add enough anhydrous NMP to achieve a monomer concentration of approximately 20-25% (w/v) and add toluene (e.g., 30 mL) as an azeotropic agent.

  • Azeotropic Dehydration:

    • Purge the flask with dry nitrogen for 30 minutes.

    • Heat the reaction mixture to 140-150 °C with vigorous stirring under a gentle flow of nitrogen.

    • Reflux the toluene and collect the water-toluene azeotrope in the Dean-Stark trap for 2-4 hours to ensure the removal of any residual water and the in-situ formation of the potassium phenoxide.

  • Polymerization:

    • After dehydration is complete, carefully drain the toluene from the Dean-Stark trap.

    • Gradually increase the reaction temperature to 180-200 °C to initiate the polymerization.

    • Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Isolation and Purification:

    • After the reaction has cooled to room temperature, dilute the viscous polymer solution with NMP.

    • Precipitate the polymer by slowly pouring the solution into a large volume of vigorously stirred methanol.

    • Filter the fibrous polymer precipitate and wash it thoroughly with methanol to remove unreacted monomers and salts.

    • To further purify, boil the polymer in deionized water for 1 hour, followed by filtration. Repeat this step.

    • Finally, wash the polymer with methanol again and dry it in a vacuum oven at 80 °C for 24 hours.

Visualizations

Proposed Polymerization Reaction

The synthesis involves the nucleophilic aromatic substitution reaction of this compound with 2,6-dichlorobenzonitrile. The phenoxide ion generated from this compound acts as a nucleophile, displacing the chlorine atoms on the 2,6-dichlorobenzonitrile in a step-growth polymerization mechanism.[3]

Polymerization_Reaction cluster_reactants Reactants Monomer1 This compound Polymerization Nucleophilic Aromatic Substitution Polymerization Monomer1->Polymerization Monomer2 2,6-Dichlorobenzonitrile Monomer2->Polymerization Base K₂CO₃ Base->Polymerization Solvent NMP, Toluene Solvent->Polymerization Polymer Poly(ether nitrile) Polymerization->Polymer Byproduct KCl + H₂O + CO₂ Polymerization->Byproduct

Caption: Proposed reaction scheme for the synthesis of a novel poly(ether nitrile).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the poly(ether nitrile).

Experimental_Workflow Start Start MonomerPrep Monomer & Reagent Preparation Start->MonomerPrep ReactionSetup Reaction Setup (Flask Assembly) MonomerPrep->ReactionSetup Dehydration Azeotropic Dehydration (140-150 °C) ReactionSetup->Dehydration Polymerization Polymerization (180-200 °C, 8-12h) Dehydration->Polymerization Isolation Polymer Isolation (Precipitation in Methanol) Polymerization->Isolation Purification Purification (Washing with Water & Methanol) Isolation->Purification Drying Drying (Vacuum Oven, 80 °C) Purification->Drying End Final Polymer Drying->End

Caption: Step-by-step workflow for the synthesis and purification of the polymer.

Potential Applications in Drug Development

Polymers serve a crucial role in drug delivery by acting as carriers for therapeutic agents, enabling controlled release and targeted delivery.[5][7] The unique properties of poly(ether nitrile)s derived from this compound, such as their anticipated chemical resistance and thermal stability, could make them suitable for:

  • Drug-Eluting Coatings: For medical devices where a slow and controlled release of a drug is required.

  • Nanoparticle Formulation: Encapsulating therapeutic agents within nanoparticles made from this polymer could protect the drug from degradation and control its release profile.[6]

  • Mucoadhesive Formulations: The polar nitrile groups may enhance adhesion to mucosal surfaces, potentially increasing drug residence time and absorption.

Further research would be necessary to evaluate the biocompatibility and degradation profile of these novel polymers to ascertain their suitability for in vivo applications.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Fluor-6-hydroxybenzonitril

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

Dieses Dokument enthält detaillierte Anwendungsbeispiele und experimentelle Protokolle für die chemische Derivatisierung von 2-Fluor-6-hydroxybenzonitril, einem wichtigen Baustein in der medizinischen Chemie und der Wirkstoffentdeckung. Die vorgestellten Methoden konzentrieren sich auf die Modifikation der reaktiven Hydroxylgruppe durch O-Alkylierung und O-Acylierung. Diese Derivatisierungen ermöglichen die Synthese von diversen Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung von Leitstrukturen. Die Protokolle basieren auf etablierten und zitierten chemischen Syntheseverfahren.

Einleitung

2-Fluor-6-hydroxybenzonitril ist ein wertvolles Ausgangsmaterial für die Synthese von pharmazeutisch aktiven Verbindungen. Seine Struktur, die eine ortho-fluorierte Nitrilgruppe und eine phenolische Hydroxylgruppe kombiniert, bietet zwei reaktive Zentren für die weitere chemische Modifikation. Die Derivatisierung der Hydroxylgruppe ist eine gängige Strategie, um die physikochemischen und pharmakologischen Eigenschaften des Moleküls, wie Löslichkeit, Lipophilie und metabolische Stabilität, zu modulieren. Die hier beschriebenen Protokolle für die O-Alkylierung und O-Acylierung sind grundlegende Methoden, die in vielen Laboren der organischen Synthese und der medizinischen Chemie Anwendung finden.

O-Alkylierung via Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung von Ethern aus einem Alkohol (in diesem Fall einem Phenol) und einem Alkylhalogenid in Gegenwart einer Base. Die Reaktion verläuft über einen SN2-Mechanismus, bei dem das deprotonierte Phenoxid-Ion als Nukleophil agiert.

Allgemeines Reaktionsschema

O_Alkylation Start 2-Fluor-6-hydroxybenzonitril Product 2-Fluor-6-alkoxybenzonitril Start->Product Lösungsmittel (z.B. DMF) Raumtemperatur AlkylHalide Alkylhalogenid (R-X) AlkylHalide->Product Lösungsmittel (z.B. DMF) Raumtemperatur Base Base (z.B. K₂CO₃) Base->Product Lösungsmittel (z.B. DMF) Raumtemperatur O_Acylation_Workflow cluster_setup Reaktionsansatz cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung A 2-Fluor-6-hydroxybenzonitril in Pyridin lösen B Reaktionsmischung auf 0 °C kühlen A->B C Acetylchlorid langsam zugeben B->C D Bei Raumtemperatur rühren (Reaktionskontrolle via DC) C->D E Mischung auf Eiswasser gießen D->E F Mit Salzsäure ansäuern E->F G Mit Ethylacetat extrahieren F->G H Organische Phase waschen (H₂O, NaHCO₃, Sole) G->H I Trocknen (Na₂SO₄) & Einengen H->I J Säulenchromatographie I->J

Application Notes and Protocols: Reactions of the Nitrile Group in 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-6-hydroxybenzonitrile is a versatile bifunctional organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitrile group, a hydroxyl group, and a fluorine atom on a benzene ring, offers multiple reaction sites. The electron-withdrawing nature of the nitrile and fluorine groups influences the reactivity of the aromatic ring, while the nitrile group itself is susceptible to a variety of chemical transformations. These notes focus specifically on the reactions of the nitrile moiety, providing detailed protocols for its conversion into other valuable functional groups such as amides, carboxylic acids, primary amines, and tetrazoles.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield an amide or a carboxylic acid. The reaction proceeds in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to a carboxylic acid (or its salt).[2][3] Controlling the reaction conditions can allow for the isolation of the intermediate amide.[4]

Acid-Catalyzed Hydrolysis to 2-Fluoro-6-hydroxybenzoic Acid

In acidic conditions, the nitrile is heated with a strong acid, typically yielding the final carboxylic acid product directly.[2] The nitrogen from the nitrile group is converted into an ammonium salt.[3]

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.37 g, 10 mmol).

  • Reagents: Add 50 mL of 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Isolation: The product, 2-fluoro-6-hydroxybenzoic acid, may precipitate upon cooling. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Base-Catalyzed Hydrolysis to Sodium 2-Fluoro-6-hydroxybenzoate

Under alkaline conditions, the nitrile is hydrolyzed to the salt of the corresponding carboxylic acid, with the liberation of ammonia gas.[2] Subsequent acidification is required to obtain the free carboxylic acid.[2]

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.37 g, 10 mmol).

  • Reagents: Add 50 mL of 15% (w/v) aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Ammonia gas will be evolved.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Carefully acidify the cooled solution to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid in an ice bath. The product, 2-fluoro-6-hydroxybenzoic acid, will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallization can be performed if needed.

Data Summary: Hydrolysis Reactions
Reaction TypeReagentsConditionsProductTypical Yield
Acidic Hydrolysis6 M HClReflux, 4-8 h2-Fluoro-6-hydroxybenzoic acid80-95%
Basic Hydrolysis15% NaOH (aq)Reflux, 2-6 hSodium 2-Fluoro-6-hydroxybenzoate85-98%

Reaction Pathway: Nitrile Hydrolysis

G cluster_main Nitrile Hydrolysis Pathway A 2-Fluoro-6- hydroxybenzonitrile B 2-Fluoro-6- hydroxybenzamide (Intermediate) A->B + H₂O (Acid or Base) C 2-Fluoro-6- hydroxybenzoic Acid (Acidic Work-up) B->C + H₃O⁺ / Δ D Sodium 2-Fluoro-6- hydroxybenzoate (Basic Work-up) B->D + OH⁻ / Δ D->C + H₃O⁺

Caption: Pathway for the hydrolysis of this compound.

Reduction of the Nitrile Group to a Primary Amine

The reduction of a nitrile group yields a primary amine.[5] A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation.[6][7][8] This reaction converts the nitrile into an aminomethyl group (-CH₂NH₂).

Experimental Protocol:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 500 mL three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Reagents: Suspend lithium aluminum hydride (LiAlH₄) (0.76 g, 20 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition: Dissolve this compound (1.37 g, 10 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 0.8 mL of water

    • 0.8 mL of 15% aqueous NaOH

    • 2.4 mL of water Stir vigorously for 30 minutes. This procedure precipitates the aluminum salts as a granular solid.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (2-Amino-3-fluorophenyl)methanol. Further purification can be achieved by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

Data Summary: Reduction Reaction
ReagentSolventConditionsProductTypical Yield
LiAlH₄Anhydrous THFReflux, 4-6 h(3-Fluoro-2-hydroxyphenyl)methanamine70-90%

Reaction Pathway: Nitrile Reduction

G cluster_main Nitrile Reduction Pathway A 2-Fluoro-6- hydroxybenzonitrile B Imine Anion Intermediate A->B 1. LiAlH₄ C Dianion Intermediate B->C 2. LiAlH₄ D (3-Fluoro-2-hydroxyphenyl)methanamine C->D 3. H₂O Work-up

Caption: Pathway for the LiAlH₄ reduction of the nitrile group.

[3+2] Cycloaddition: Synthesis of 5-(2-Fluoro-6-hydroxyphenyl)-1H-tetrazole

Nitriles can undergo cycloaddition reactions with azides to form tetrazole rings. This transformation is particularly relevant in medicinal chemistry, where the tetrazole ring often serves as a bioisostere for a carboxylic acid group.[9][10] The reaction is typically promoted by a Lewis acid or by using an azide salt.

Experimental Protocol (Adapted from a similar procedure for 2-hydroxybenzonitrile[9]):

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.37 g, 10 mmol) and sodium azide (NaN₃) (0.78 g, 12 mmol) in 30 mL of N,N-dimethylformamide (DMF).

  • Reagents: Add triethylamine hydrochloride (1.65 g, 12 mmol).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Isolation: Acidify the aqueous solution to pH ~2 with 6 M HCl. A precipitate will form. Stir the slurry in an ice bath for 1 hour.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol. Dry the product under vacuum. If needed, recrystallize from an appropriate solvent system (e.g., ethanol/water).

Data Summary: Tetrazole Formation
ReagentsSolventConditionsProductTypical Yield
NaN₃, Et₃N·HClDMF120-130 °C, 12-24 h5-(2-Fluoro-6-hydroxyphenyl)-1H-tetrazole75-90%

Reaction Pathway: Tetrazole Synthesis

G cluster_main [3+2] Cycloaddition for Tetrazole Synthesis A 2-Fluoro-6- hydroxybenzonitrile C [3+2] Cycloaddition A->C B Sodium Azide (NaN₃) B->C D Tetrazolate Anion (Intermediate) C->D Δ, DMF E 5-(2-Fluoro-6-hydroxyphenyl) -1H-tetrazole D->E H₃O⁺ Work-up

Caption: Pathway for the synthesis of a tetrazole from a nitrile.

Summary of Nitrile Group Transformations

The nitrile group of this compound is a versatile functional handle for accessing a range of important chemical structures. The protocols outlined above provide standardized methods for its conversion into amides, carboxylic acids, primary amines, and tetrazoles, which are key functional groups in the design of biologically active molecules.

G cluster_main Summary of Reactions Start 2-Fluoro-6- hydroxybenzonitrile ProdA Carboxylic Acid: 2-Fluoro-6-hydroxybenzoic acid Start->ProdA Hydrolysis (H₃O⁺ or OH⁻/H₃O⁺) ProdB Primary Amine: (3-Fluoro-2-hydroxyphenyl)methanamine Start->ProdB Reduction (LiAlH₄) ProdC Tetrazole: 5-(2-Fluoro-6-hydroxyphenyl) -1H-tetrazole Start->ProdC Cycloaddition (NaN₃)

Caption: Overview of key nitrile group transformations.

References

Application Notes and Protocols for Catalytic Reactions Involving 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic reactions involving 2-fluoro-6-hydroxybenzonitrile. This versatile building block is of significant interest in the synthesis of pharmaceuticals and agrochemicals, primarily due to its unique electronic and structural properties imparted by the fluorine, hydroxyl, and nitrile functional groups.[1]

Introduction

This compound serves as a crucial intermediate in the development of complex organic molecules. The electron-withdrawing nature of the fluoro and cyano groups, combined with the nucleophilic character of the hydroxyl group, allows for a range of catalytic transformations. These reactions are pivotal in constructing molecular scaffolds found in numerous biologically active compounds. This document focuses on palladium- and copper-catalyzed cross-coupling reactions, which are fundamental methods for C-C and C-O bond formation.

Core Applications: Catalytic Cross-Coupling Reactions

The primary catalytic applications of this compound revolve around the functionalization of its aromatic ring and the derivatization of its hydroxyl group. These transformations are essential for creating libraries of compounds for drug discovery and agrochemical research.

O-Arylation via Ullmann and Chan-Lam Couplings: Synthesis of Diaryl Ethers

The synthesis of diaryl ethers is a prominent application of this compound, as this moiety is a key structural feature in many pharmaceutical and agrochemical agents.[2] Copper-catalyzed O-arylation reactions, such as the Ullmann condensation and the Chan-Lam coupling, are effective methods for this transformation.

Application Note: The Ullmann condensation typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.[3] This method is particularly useful for synthesizing 2-fluoro-6-(aryloxy)benzonitriles. The Chan-Lam coupling offers a milder alternative, utilizing boronic acids as the aryl source in the presence of a copper catalyst and an oxidant, often under aerobic conditions.[4][5][6][7] These reactions provide access to a diverse range of diaryl ether derivatives for structure-activity relationship (SAR) studies.

Quantitative Data Summary: O-Arylation of this compound

EntryArylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-NitrobenzaldehydeURJC-1 (Cu-MOF)K₂CO₃DMF1206>95 (conversion)
2Arylboronic Acid (general)Cu(OAc)₂PyridineCH₂Cl₂RT24-72Moderate to Good

Experimental Protocol: Generalized Copper-Catalyzed O-Arylation (Chan-Lam Type)

This protocol provides a general procedure for the copper-catalyzed O-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv.)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv.)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and copper(II) acetate (0.1 mmol).

  • Add activated 4 Å molecular sieves to the flask.

  • Under a fume hood, add anhydrous dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-6-(aryloxy)benzonitrile.

Logical Workflow for Chan-Lam Coupling

Chan_Lam_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Cu(OAc)₂ B Add Molecular Sieves A->B C Add Solvent (CH₂Cl₂) and Base (Pyridine) B->C D Stir at Room Temperature (24-72h) C->D E Monitor by TLC D->E F Filter through Celite E->F Reaction Complete G Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Generalized workflow for the Chan-Lam O-arylation of this compound.

C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

While direct examples with this compound are not prevalent in the searched literature, its structural motifs suggest potential for palladium-catalyzed C-C bond-forming reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions would typically require prior modification of the substrate to an aryl halide or triflate. However, C-H activation is an emerging strategy that could directly functionalize the aromatic ring.

Application Note: For Suzuki-Miyaura or Sonogashira couplings, the hydroxyl group of this compound would first need to be converted into a more reactive group (e.g., triflate) to serve as the electrophilic partner. Alternatively, C-H functionalization could provide a more direct route to arylated or alkynylated products, though this would require specific directing group strategies to control regioselectivity. Given the activating nature of the hydroxyl group, ortho C-H activation could be a plausible synthetic route.

Experimental Protocol: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-6-O-triflylbenzonitrile

This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions and would require optimization for this specific substrate.

Materials:

  • 2-Fluoro-6-O-triflylbenzonitrile (prepared from this compound)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • SPhos (0.04 equiv.)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-6-O-triflylbenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile starting material for a range of catalytic reactions, particularly copper-catalyzed O-arylations for the synthesis of diaryl ethers. While direct palladium-catalyzed C-C couplings of the unmodified phenol are less common, its derivatives are amenable to powerful transformations like the Suzuki-Miyaura coupling. The protocols and data presented herein provide a foundation for researchers to utilize this important building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Further exploration into direct C-H functionalization of this compound could unveil even more efficient synthetic routes to novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Fluoro-6-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-hydroxybenzonitrile.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common method of demethylating 2-Fluoro-6-methoxybenzonitrile.

Primary Synthesis Route: Demethylation of 2-Fluoro-6-methoxybenzonitrile

The most frequently employed synthetic route to this compound is the demethylation of its methoxy precursor. A common reagent for this transformation is pyridine hydrochloride.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Workup cluster_product Final Product 2-Fluoro-6-methoxybenzonitrile 2-Fluoro-6-methoxybenzonitrile Demethylation Demethylation 2-Fluoro-6-methoxybenzonitrile->Demethylation Aqueous Workup Aqueous Workup Demethylation->Aqueous Workup Pyridine Hydrochloride Pyridine Hydrochloride Pyridine Hydrochloride->Demethylation Heat (190-220°C) Heat (190-220°C) Heat (190-220°C)->Demethylation Extraction Extraction Aqueous Workup->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound G cluster_start Starting Material cluster_step1 Step 1: Amination cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Final Product 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile AminationReaction Selective Amination 2,6-Difluorobenzonitrile->AminationReaction Ammonia Ammonia Ammonia->AminationReaction 2-Amino-6-fluorobenzonitrile 2-Amino-6-fluorobenzonitrile AminationReaction->2-Amino-6-fluorobenzonitrile Forms intermediate Acidic Hydrolysis Diazotization & Hydrolysis 2-Amino-6-fluorobenzonitrile->Acidic Hydrolysis This compound This compound Acidic Hydrolysis->this compound G Start Low Yield or Incomplete Reaction CheckTemp Is Reaction Temperature Correct (190-220°C)? Start->CheckTemp CheckTime Was Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Increase and Maintain Temperature CheckTemp->IncreaseTemp No CheckReagent Is Pyridine HCl Dry and in Sufficient Excess? CheckTime->CheckReagent Yes IncreaseTime Increase Reaction Time & Monitor CheckTime->IncreaseTime No DryReagent Dry Pyridine HCl and/or Increase Molar Ratio CheckReagent->DryReagent No ConsiderAlternative Consider Alternative Demethylating Agent CheckReagent->ConsiderAlternative Yes IncreaseTemp->CheckTime IncreaseTime->CheckReagent Success Problem Resolved DryReagent->Success ConsiderAlternative->Success

Technical Support Center: Synthesis of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-6-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My demethylation of 2-fluoro-6-methoxybenzonitrile is showing low yield. What are the potential causes and solutions?

Low yields in the demethylation of 2-fluoro-6-methoxybenzonitrile are often due to incomplete reaction, side reactions, or issues with reagents. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The high temperature required for demethylation with pyridine hydrochloride can be difficult to maintain consistently.

    • Solution: Ensure the reaction temperature is maintained at or above 190°C for the entire reaction time. Use a high-boiling point solvent or a setup that minimizes heat loss. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

  • Moisture in Reagents: Pyridine hydrochloride is hygroscopic, and the presence of water can interfere with the reaction, potentially leading to polymerization or other side reactions.[1]

    • Solution: Use anhydrous pyridine hydrochloride or dry it before use. One method is to dissolve it in a dry solvent like toluene and remove water azeotropically using a Dean-Stark apparatus.[1]

  • Suboptimal Reagent Ratio: An incorrect ratio of pyridine hydrochloride to the starting material can lead to an incomplete reaction.

    • Solution: Use a molar excess of pyridine hydrochloride, as specified in the protocol (e.g., 3 equivalents).[2]

  • Side Reactions: At high temperatures, there is a risk of decomposition or polymerization of the starting material or product.

    • Solution: While high heat is necessary, avoid excessively high temperatures beyond the recommended range. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q2: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?

Impurity formation can arise from unreacted starting material or side reactions.

  • Unreacted 2-fluoro-6-methoxybenzonitrile: This is the most common impurity if the reaction is incomplete.

    • Minimization: As mentioned above, ensure complete reaction by maintaining the reaction temperature and using the correct reagent ratios. Monitor the reaction to completion.

  • Polymeric materials: High temperatures and the presence of moisture can sometimes lead to the formation of polymeric byproducts.[1]

    • Minimization: Use anhydrous reagents and carefully control the reaction temperature.

  • Ring halogenation (less common with HCl): While more common with stronger hydrohalic acids like HBr, there is a slight possibility of side reactions on the aromatic ring.

    • Minimization: Stick to the recommended reaction conditions and avoid unnecessarily harsh reagents if not required for demethylation.

Q3: Are there alternative methods for the demethylation of 2-fluoro-6-methoxybenzonitrile?

Yes, several other reagents can be used for the demethylation of aryl methyl ethers, which may offer milder reaction conditions but might require optimization for this specific substrate.

  • Boron Tribromide (BBr₃): This is a powerful and common reagent for cleaving aryl methyl ethers and often works at lower temperatures (e.g., room temperature or below in a solvent like dichloromethane).[3][4]

  • Hydrobromic Acid (HBr): Strong protic acids like HBr can also be effective, often at elevated temperatures.[3]

  • Thiolates: Strong nucleophiles such as sodium thiolate in a polar aprotic solvent like DMF can be used for demethylation.[3]

  • Aluminum Chloride (AlCl₃) with Sodium Iodide (NaI): This combination can be a suitable substitute for BBr₃.[5]

  • Iodocyclohexane in DMF: This mixture can generate HI in situ for a milder demethylation.[6][7]

Q4: What is a viable alternative synthetic route to this compound if I want to avoid the demethylation step?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Formation Incomplete reaction due to insufficient temperature.Ensure the reaction mixture is maintained at a consistent 190°C. Use a heating mantle with a temperature controller and proper insulation.
Inactive or wet pyridine hydrochloride.Use fresh, anhydrous pyridine hydrochloride or dry the reagent before use.[1]
Insufficient reaction time.Monitor the reaction by TLC or HPLC until the starting material is no longer detected.
Formation of Tarry/Polymeric Byproducts Presence of moisture in the reaction.Ensure all glassware and reagents are thoroughly dried. Run the reaction under an inert atmosphere.
Excessively high reaction temperature.Carefully control the temperature and avoid overheating.
Difficult Product Isolation Emulsion formation during aqueous workup.Break up emulsions by adding brine or filtering through a pad of celite.
Product remains in the aqueous phase.Ensure the pH of the aqueous phase is adjusted correctly (acidic) to protonate the phenol, making it more soluble in the organic extraction solvent.[2]
Product Contaminated with Starting Material Incomplete reaction.Increase reaction time or consider a more potent demethylating agent if the issue persists.

Data Presentation

Table 1: Comparison of Demethylation Reagents for Aryl Methyl Ethers

Reagent Typical Conditions Advantages Disadvantages Reference
Pyridine Hydrochloride Neat, 190-210°CInexpensive, readily available.High temperature required, potential for side reactions.[2][9]
Boron Tribromide (BBr₃) Dichloromethane, -78°C to room tempHigh efficiency, mild conditions.Highly corrosive and moisture-sensitive.[3][4]
Hydrobromic Acid (HBr) Acetic acid or neat, refluxStrong and effective.Harsh conditions, low functional group tolerance.[3]
Sodium Thiolate DMF, refluxNon-acidic conditions.Unpleasant odor of thiols, may require inert atmosphere.[3]
AlCl₃ / NaI Acetonitrile, refluxReadily available reagents.Can be a strong Lewis acid, potentially affecting other functional groups.[5]
Iodocyclohexane / DMF DMF, refluxMilder in situ generation of HI.May require longer reaction times.[6][7]

Experimental Protocols

Protocol 1: Demethylation of 2-Fluoro-6-methoxybenzonitrile[2]

This protocol describes the synthesis of this compound from 2-fluoro-6-methoxybenzonitrile using pyridine hydrochloride.

Materials:

  • 2-Fluoro-6-methoxybenzonitrile

  • Aqueous pyridinium solution (Pyridine hydrochloride)

  • Hydrogen chloride gas

  • Methyl tert-butyl ether (MTBE)

  • 10% aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a 2-liter flask, add 151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3 mol) of aqueous pyridinium solution.

  • Slowly bubble hydrogen chloride gas into the flask under a protective atmosphere.

  • Slowly heat the reaction mixture to 190°C and stir at this temperature for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature overnight with slow stirring.

  • Add 1000 ml of water to the cooled mixture and heat to 80°C.

  • Add 1000 ml of methyl tert-butyl ether and mix thoroughly to separate the organic and aqueous phases.

  • Back-extract the aqueous phase twice with 500 ml of methyl tert-butyl ether.

  • Combine all the methyl tert-butyl ether phases and wash once with 800 ml of 10% aqueous sodium hydroxide and once with 400 ml of water.

  • Combine the two aqueous phases from the washings and adjust the pH to 2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous phase three times with 500 ml of dichloromethane.

  • Combine the organic phases and wash once with 10% hydrochloric acid.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent by distillation under vacuum to yield the product.

Expected Yield: Approximately 120 g (87%) with >99% purity.[2]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Add 2-fluoro-6-methoxybenzonitrile and pyridine hydrochloride to flask B 2. Introduce HCl gas C 3. Heat to 190°C for 5 hours D 4. Cool and add water C->D Reaction Completion E 5. Extract with MTBE F 6. Wash organic phase with NaOH(aq) G 7. Acidify aqueous phase H 8. Extract with Dichloromethane I 9. Dry and concentrate Product This compound I->Product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions ReagentIssue Reagent Issues? Start->ReagentIssue TempCheck Check Temperature Control (Maintain 190°C) IncompleteReaction->TempCheck Yes TimeCheck Increase Reaction Time (Monitor by TLC/HPLC) IncompleteReaction->TimeCheck Yes MoistureCheck Use Anhydrous Reagents (Dry Pyridine HCl) SideReactions->MoistureCheck Yes InertAtmosphere Ensure Inert Atmosphere SideReactions->InertAtmosphere Yes ReagentIssue->MoistureCheck Yes RatioCheck Verify Reagent Molar Ratios ReagentIssue->RatioCheck Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Fluoro-6-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized by the demethylation of 2-fluoro-6-methoxybenzonitrile, the primary impurity is often the unreacted starting material.[1] Other potential impurities include byproducts from side reactions and residual solvents used in the synthesis and extraction steps.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to light yellow crystalline powder.[1][2] Its melting point is in the range of 155-159°C.[2] A lower melting point or an oily appearance suggests the presence of impurities.[3]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for determining the purity of this compound.[4][5] ¹H NMR can also be used to confirm the structure and identify organic impurities.[5]

Q4: How should this compound be stored?

A4: It is recommended to store the compound under an inert atmosphere at room temperature to prevent degradation.[1]

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound oils out during recrystallization.

  • Possible Cause: The solvent may be too non-polar, or the cooling rate is too rapid, causing the compound to come out of solution as a supercooled liquid instead of forming crystals.

  • Solution:

    • Try a more polar solvent or a solvent mixture. An ethanol/water mixture is often a good starting point for polar phenols.[3][4]

    • Ensure the solution is not supersaturated before cooling. If it is, add a small amount of additional hot solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[6]

Problem: The yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]

    • Test the solubility of the compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.

    • To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask).

Problem: The purified product is still colored.

  • Possible Cause: Colored impurities are not effectively removed by a single recrystallization.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6]

    • Perform a second recrystallization.

Column Chromatography Issues

Problem: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (mobile phase) is not optimal, or the column is overloaded.

  • Solution:

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities. A gradient of ethyl acetate in hexanes is a common starting point for compounds of similar polarity.[3][4]

    • Ensure the amount of crude material loaded onto the column is not more than 1-5% of the weight of the silica gel.[6]

Problem: The compound is tailing on the column.

  • Possible Cause: The phenolic hydroxyl group can interact strongly with the acidic silica gel, causing the compound to streak down the column instead of moving in a tight band.

  • Solution: Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase to suppress this interaction.[6]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄FNO[1]
Molecular Weight137.11 g/mol [1]
Melting Point155-159 °C[2]
Boiling Point257.5 ± 25.0 °C (Predicted)[1]
AppearanceWhite to light yellow crystalline powder[1][2]
SolubilitySoluble in Methanol[1]

Table 2: Comparison of Purification Methods (Typical Results)

ParameterExtraction & DistillationRecrystallizationColumn Chromatography
Purity >99% (GC)[5]>98%>99.5%
Yield ~87%[5]70-90%60-80%
Scale LargeSmall to LargeSmall to Medium
Solvent Usage HighModerateHigh
Time Consumption HighModerateHigh
Common Impurities Removed Volatile and non-volatile impuritiesMost soluble and insoluble impuritiesClosely related polar impurities

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, water, isopropyl ether, and mixtures like ethanol/water or hexane/ethyl acetate) to identify a suitable system where the compound is soluble in hot solvent and insoluble in cold solvent.[4][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A common starting point is a gradient of ethyl acetate in hexanes.[4]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end End start Crude This compound recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom distillation Distillation start->distillation analysis Purity Check (HPLC, GC, NMR) recrystallization->analysis column_chrom->analysis distillation->analysis analysis->recrystallization Fails Specs analysis->column_chrom Fails Specs pure_product Pure Product (>98%) analysis->pure_product Meets Specs

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Use more polar solvent Slow down cooling rate oiling_out->solution1 Yes colored_product Product Still Colored? low_yield->colored_product No solution2 Use minimum hot solvent Pre-heat funnel low_yield->solution2 Yes success Pure Crystals Obtained colored_product->success No solution3 Use activated charcoal Repeat recrystallization colored_product->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzonitrile: This involves the selective mono-hydroxylation of the starting material.

  • Demethylation of 2-Fluoro-6-methoxybenzonitrile: A common method for unmasking a hydroxyl group.

  • Sandmeyer Reaction of 2-Amino-6-fluorobenzonitrile: This involves the diazotization of the amino group followed by cyanation, although direct conversion to the hydroxyl group is also a consideration.

Q2: Why is this compound an important intermediate?

A2: this compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its distinct functional groups, including fluorine, a hydroxyl group, and a nitrile, allow for a variety of chemical modifications, making it a key component in the development of novel therapeutic agents, such as anti-inflammatory and anti-cancer drugs.[1]

Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components, including starting materials, products, and some byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for tracking fluorinated species.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -OH, -C≡N).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Route 1: Synthesis from 2,6-Difluorobenzonitrile

Q1: I am observing a significant amount of a di-hydroxy byproduct in my reaction. How can I improve the selectivity for mono-hydroxylation?

A1: The formation of 2,6-dihydroxybenzonitrile is a common side product due to the second fluorine atom also being susceptible to nucleophilic attack. To enhance mono-substitution:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 2,6-difluorobenzonitrile to your hydroxide source (e.g., NaOH, KOH). Using an excess of the hydroxide will favor the di-substituted product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product. The activation energy for the second substitution is often higher.

  • Controlled Addition: Add the hydroxide solution slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration of the nucleophile.

Q2: My yield is low, and I've identified 2-Fluoro-6-hydroxybenzamide and 2-Fluoro-6-hydroxybenzoic acid in my crude product. What is the cause and how can I prevent this?

A2: The presence of the corresponding amide and carboxylic acid indicates hydrolysis of the nitrile group. This is often promoted by harsh basic or acidic conditions and elevated temperatures.

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Careful pH Control During Workup: During the aqueous workup, neutralize the reaction mixture carefully. Strong acidic or basic conditions during extraction can hydrolyze the nitrile.

  • Inert Atmosphere: While less common for hydrolysis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components that might lead to harsher conditions.

Route 2: Synthesis from 2-Fluoro-6-methoxybenzonitrile (Demethylation)

Q1: My demethylation reaction using Boron Tribromide (BBr₃) is incomplete, and I have a low yield of the desired product. What can I do?

A1: Incomplete demethylation is a common issue. Consider the following:

  • Reagent Quality: BBr₃ is highly sensitive to moisture. Use a fresh bottle or a recently purchased solution for best results.

  • Equivalent of BBr₃: Ensure you are using a sufficient excess of BBr₃. Typically, 1.1 to 3 equivalents are used.

  • Reaction Temperature and Time: While the reaction is often initiated at low temperatures (0 °C or -78 °C), it may require warming to room temperature and stirring for several hours to go to completion. Monitor the reaction by TLC.

Q2: I am having difficulty with the workup of my BBr₃ reaction, observing persistent emulsions and low product recovery. What is the best practice?

A2: Workup of BBr₃ reactions can be challenging due to the formation of boron salts.

  • Quenching: Quench the reaction slowly at low temperature (0 °C) by adding water, methanol, or a saturated aqueous solution of sodium bicarbonate.

  • Breaking Emulsions: If an emulsion forms, adding a saturated aqueous solution of NaCl (brine) can help to break it and improve phase separation.[2]

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer can help to dissolve solid agglomerates.[2]

Route 3: Synthesis from 2-Amino-6-fluorobenzonitrile (Sandmeyer Reaction)

Q1: The yield of my Sandmeyer reaction is consistently low. What are the critical parameters to control?

A1: The Sandmeyer reaction is sensitive to several factors:

  • Diazotization Temperature: The formation of the diazonium salt from the amine is highly temperature-sensitive. It is crucial to maintain a low temperature, typically 0-5 °C, to prevent the unstable diazonium salt from decomposing.[3]

  • Freshness of Diazonium Salt: Diazonium salts are thermally labile and should be used immediately after preparation.[3]

  • Purity of Starting Amine: Ensure the 2-amino-6-fluorobenzonitrile is of high purity, as impurities can interfere with the diazotization process.

Q2: I am observing an unexpected side product instead of the desired nitrile. Is this common?

A2: Yes, unexpected side products can form. In the case of fluorinated and nitro-substituted anilines, intramolecular cyclization or substitution by the solvent (water) can occur. For instance, an attempted cyanation of a diazonium salt from 2,4-difluoro-6-nitroaniline resulted in a benzoquinone diazide as the major product.[4] To minimize this:

  • Control of Reaction Conditions: Strictly adhere to the established protocol for the Sandmeyer reaction.

  • Choice of Solvent: The choice of solvent can influence the reaction pathway.

  • Careful Analysis: Thoroughly characterize any unexpected products to understand the competing reaction pathways.

Data Presentation: Side Product Formation

The following table summarizes potential side products and their common causes. The percentage ranges are illustrative and can vary significantly based on the specific reaction conditions.

Synthetic RouteStarting MaterialDesired ProductPotential Side ProductCommon Cause(s)Illustrative % Range
Hydroxylation 2,6-DifluorobenzonitrileThis compound2,6-DihydroxybenzonitrileExcess nucleophile, high temperature5-25%
2-Fluoro-6-hydroxybenzamideHarsh pH, high temperature, long reaction time2-10%
2-Fluoro-6-hydroxybenzoic acidStrong acidic/basic conditions, water1-5%
Demethylation 2-Fluoro-6-methoxybenzonitrileThis compoundUnreacted Starting MaterialInsufficient demethylating agent, low temperature5-30%
Sandmeyer 2-Amino-6-fluorobenzonitrileThis compoundPhenolic byproductsDecomposition of diazonium salt5-20%
Azo compoundsSide reactions of the diazonium salt1-5%

Experimental Protocols

Protocol 1: Synthesis via Demethylation of 2-Fluoro-6-methoxybenzonitrile

This protocol is a representative procedure for the demethylation of 2-Fluoro-6-methoxybenzonitrile using BBr₃.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-6-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1M solution of BBr₃ in DCM (1.2 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Hydrolysis of 2,6-Difluorobenzonitrile

This protocol is adapted from studies on the hydrolysis of similar compounds and should be optimized for this specific substrate.

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,6-difluorobenzonitrile (1.0 eq) in a suitable solvent such as DMSO or DMF.

  • Reagent Addition: Prepare a solution of an alkali metal hydroxide (e.g., NaOH, 1.0 eq) in water and add it dropwise to the solution of the starting material at room temperature.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.

  • Workup: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G cluster_workflow Experimental Workflow: Demethylation Route A Dissolve Starting Material (2-Fluoro-6-methoxybenzonitrile) in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add BBr3 Solution (Dropwise) B->C D Warm to RT & Stir (Monitor by TLC) C->D E Quench Reaction (Add Water at 0 °C) D->E F Aqueous Workup (Extraction & Wash) E->F G Dry & Concentrate F->G H Purify Product (Chromatography) G->H

Caption: Experimental workflow for the demethylation of 2-Fluoro-6-methoxybenzonitrile.

G cluster_troubleshooting Troubleshooting Guide Start Problem: Low Yield of Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Cause3 Product Loss during Workup? Start->Cause3 Sol1a Check Reagent Quality (e.g., fresh BBr3) Cause1->Sol1a Yes Sol1b Increase Reaction Time/Temp (Monitor by TLC) Cause1->Sol1b Yes Sol1c Check Stoichiometry (e.g., excess of demethylating agent) Cause1->Sol1c Yes Sol2a Analyze Byproducts (GC-MS, NMR) Cause2->Sol2a Yes Sol3a Optimize Extraction (pH adjustment, solvent choice) Cause3->Sol3a Yes Sol3b Improve Phase Separation (e.g., add brine for emulsions) Cause3->Sol3b Yes Sol2b Modify Conditions to Minimize Side Reactions (e.g., lower temp, control pH) Sol2a->Sol2b

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Impurity Profile of Synthetic 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Fluoro-6-hydroxybenzonitrile. The information provided is intended to assist in identifying and resolving common issues encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most prevalent impurity is typically the unreacted starting material, 2-fluoro-6-methoxybenzonitrile . Other potential impurities may arise from side reactions or degradation under the harsh reaction conditions often employed during synthesis, such as high temperatures. These can include other positional isomers if the starting materials are not pure, or small amounts of decomposition products.

Q2: My final product shows a lower melting point and a broader range than expected. What could be the cause?

A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual starting material, 2-fluoro-6-methoxybenzonitrile, or other by-products will disrupt the crystal lattice of the pure this compound, leading to this observation. Further purification, such as recrystallization or column chromatography, is recommended.

Q3: I am observing an extra peak in the HPLC chromatogram of my product. How can I identify it?

A3: The extra peak is likely an impurity. To identify it, you can:

  • Co-injection: Spike your sample with the starting material (2-fluoro-6-methoxybenzonitrile). If the area of the unknown peak increases, it confirms the impurity is the starting material.

  • LC-MS analysis: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the impurity, which can help in its identification.

  • Fraction Collection and NMR: If the impurity is present in a significant amount, you can collect the fraction corresponding to the unknown peak from a preparative HPLC and analyze it by NMR for structural elucidation.

Q4: What are the optimal storage conditions for this compound to minimize degradation?

A4: this compound should be stored in a well-sealed container, protected from light and moisture, at room temperature. Phenolic compounds can be susceptible to oxidation, so storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term stability.

Troubleshooting Guides

Issue 1: Incomplete Demethylation Reaction
  • Symptom: Significant amount of starting material (2-fluoro-6-methoxybenzonitrile) observed in the crude product by TLC, GC, or HPLC.

  • Potential Causes:

    • Insufficient reaction time or temperature.

    • Deactivated pyridinium hydrochloride.

    • Presence of moisture in the reaction.

  • Solutions:

    • Ensure the reaction is heated to the appropriate temperature (typically around 190-210 °C) for a sufficient duration.

    • Use freshly prepared or properly stored pyridinium hydrochloride.

    • Ensure all reagents and glassware are dry before starting the reaction.

Issue 2: Product Discoloration (Yellow to Brown)
  • Symptom: The isolated this compound is off-white, yellow, or brown instead of a white crystalline solid.

  • Potential Causes:

    • Formation of colored impurities due to high reaction temperatures.

    • Oxidation of the phenolic hydroxyl group.

    • Residual acidic or basic impurities from the workup.

  • Solutions:

    • Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexanes, ethyl acetate/hexanes).

    • Treat a solution of the product with a small amount of activated carbon to remove colored impurities, followed by filtration and recrystallization.

    • Ensure the pH is neutral before final extraction and crystallization.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameChemical StructureMolecular Weight ( g/mol )Typical Analytical Observation
2-Fluoro-6-methoxybenzonitrileC₈H₆FNO151.14A distinct peak in HPLC and GC, often with a shorter retention time than the product in reversed-phase HPLC.
Positional Isomerse.g., 3-Fluoro-2-hydroxybenzonitrile137.11May co-elute or appear as a shoulder peak in chromatography. Requires specific analytical methods for separation.
Thermal Degradation ProductsVariedVariedMay appear as multiple small, unidentified peaks in the chromatogram.

Table 2: Typical HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

Table 3: Typical GC-MS Method Parameters for Impurity Profiling

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile/Water, 50:50 v/v) to get a 1 mg/mL stock solution. Prepare working standards of lower concentrations by serial dilution.

  • Sample Preparation: Accurately weigh about 10 mg of the test sample and dissolve in 10 mL of diluent.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the parameters outlined in Table 2.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Identify and quantify impurities based on their retention times and response factors relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Sample Preparation: Accurately weigh about 5 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in Table 3.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). The unreacted starting material, 2-fluoro-6-methoxybenzonitrile, will have a molecular ion peak at m/z 151.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. For this compound in DMSO-d₆, expect signals corresponding to the aromatic protons and the hydroxyl proton. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to confirm the number and type of carbon atoms in the molecule.

  • ¹⁹F NMR Analysis: Acquire a fluorine-19 NMR spectrum to confirm the presence of the fluorine atom.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reagents 2-Fluoro-6-methoxybenzonitrile + Pyridinium Hydrochloride Start->Reagents Reaction Heat at 190-210°C Reagents->Reaction Crude Product Crude Product Reaction->Crude Product Workup Aqueous Workup (Acid/Base Wash) Crude Product->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Purified Product Purified Product Concentration->Purified Product Recrystallization Recrystallization Purified Product->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Impurity_Identification Start Unknown Peak in Chromatogram Co_Injection Co-inject with Starting Material (2-Fluoro-6-methoxybenzonitrile) Start->Co_Injection Peak_Increase Peak Area Increases? Co_Injection->Peak_Increase Identified_SM Impurity is Starting Material Peak_Increase->Identified_SM Yes LC_MS Perform LC-MS Analysis Peak_Increase->LC_MS No MW_Match_SM MW matches Starting Material? LC_MS->MW_Match_SM MW_Match_SM->Identified_SM Yes MW_Unknown Characterize by MS/MS and NMR MW_Match_SM->MW_Unknown No

Caption: Decision tree for the identification of an unknown impurity in this compound.

Technical Support Center: Work-up Procedure for 2-Fluoro-6-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-hydroxybenzonitrile. It focuses specifically on the critical work-up and purification stages, which are paramount for obtaining a high-purity final product. The content is structured as a dynamic troubleshooting and FAQ resource, addressing common challenges and providing scientifically-grounded explanations for each procedural step.

Core Workflow: Acid-Base Extraction for Product Isolation

The synthesis of this compound commonly proceeds via the demethylation of its precursor, 2-fluoro-6-methoxybenzonitrile. The resulting crude reaction mixture contains the desired phenolic product, unreacted neutral starting material, and various reagents. The standard work-up leverages the acidic nature of the phenolic hydroxyl group to achieve separation through liquid-liquid extraction.

Experimental Protocol: Standard Work-up
  • Reaction Quenching: Upon reaction completion, the mixture is cooled to room temperature. If strong acids or bases were used for demethylation (e.g., BBr₃, HBr, or thiolates), the reaction is carefully quenched, typically by adding water or a dilute aqueous solution.[1]

  • Solvent Addition: The quenched mixture is diluted with a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM), and water.[2]

  • Basic Extraction: The mixture is transferred to a separatory funnel. The organic phase is washed with an aqueous base, typically 1-2 M Sodium Hydroxide (NaOH). This step is often repeated to ensure complete extraction of the phenolic product. The aqueous layers are combined.[2][3]

  • Organic Layer Wash (Optional): The organic layer, which should now contain primarily neutral impurities and starting material, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to recover unreacted starting material if desired.

  • Acidification & Precipitation: The combined basic aqueous phases are cooled in an ice bath. With vigorous stirring, a strong acid (e.g., concentrated HCl) is added dropwise to adjust the pH to approximately 2.[2][4] The desired product, this compound, being insoluble in acidic water, will precipitate as a solid.

  • Isolation: The precipitated solid is collected by vacuum filtration. The filter cake is washed with cold water to remove residual inorganic salts.

  • Drying & Further Purification: The solid is dried under vacuum. If necessary, further purification can be achieved by recrystallization.[5]

Work-up Workflow Diagram

Workup_Flowchart start Crude Reaction Mixture (Product, Starting Material, Reagents) quench 1. Quench Reaction (e.g., add H₂O) start->quench extract_solvent 2. Add Organic Solvent (e.g., MTBE) & H₂O quench->extract_solvent sep_funnel 3. Transfer to Separatory Funnel extract_solvent->sep_funnel add_base 4. Add Aqueous NaOH (1-2 M) sep_funnel->add_base separate_layers Separate Layers add_base->separate_layers org_phase Organic Phase (Neutral Impurities, Starting Material) separate_layers->org_phase Top Layer (if MTBE) aq_phase Aqueous Phase (Sodium 2-cyano-3-fluorophenoxide) separate_layers->aq_phase Bottom Layer (if MTBE) wash_org Wash with Brine, Dry (Na₂SO₄), Concentrate org_phase->wash_org cool_aq 5. Cool Aqueous Phase (Ice Bath) aq_phase->cool_aq recovered_sm Recovered Starting Material wash_org->recovered_sm acidify 6. Acidify with HCl to pH ~2 cool_aq->acidify precipitate Product Precipitates acidify->precipitate filter 7. Vacuum Filtration precipitate->filter wash_solid Wash with Cold H₂O filter->wash_solid dry 8. Dry Under Vacuum wash_solid->dry final_product Pure this compound dry->final_product

Caption: Acid-base extraction workflow for isolating this compound.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Precipitate After Acidification 1. Incomplete extraction of the product into the basic aqueous phase. 2. Insufficient acidification (pH is too high). 3. Product is more soluble in water than anticipated.1. Perform one or two additional extractions of the organic layer with fresh NaOH solution. Combine all aqueous layers. 2. Check the pH of the aqueous solution with pH paper or a calibrated meter. Continue adding acid dropwise until the pH is confirmed to be ≤ 2.[4] 3. After acidification, extract the aqueous phase multiple times with a suitable organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic extracts, dry, and concentrate to recover the product.[2]
Product "Oils Out" Instead of Precipitating as a Solid 1. Presence of impurities that depress the melting point. 2. The temperature of the solution is too high during precipitation.1. Attempt to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[6] 2. Isolate the oil by extraction into an organic solvent, dry the solvent, and concentrate it. Attempt to purify the resulting oil/solid by recrystallization or column chromatography.[5] 3. Ensure the aqueous phase is thoroughly cooled in an ice bath before and during acidification.
Final Product is Contaminated with Starting Material 1. Insufficient washing with the basic solution. 2. The organic and aqueous layers were not allowed to separate completely.1. Redissolve the crude product in an organic solvent and repeat the acid-base extraction procedure, ensuring vigorous mixing during the basic wash. 2. If the contamination is minor, purification by recrystallization may be sufficient. Choose a solvent system where the starting material is more soluble than the product.[7]
Persistent Emulsion During Extraction 1. High concentration of reagents or product. 2. Agitation (shaking) was too vigorous.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Allow the funnel to stand undisturbed for a longer period. 3. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Isolated Solid is Discolored (e.g., Pink, Brown) 1. Formation of colored byproducts. 2. Air oxidation of the phenol.1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5] 2. If color persists, column chromatography over silica gel can be an effective purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind the sodium hydroxide (NaOH) wash?

A1: This is the core of the purification. This compound is a phenol and is therefore weakly acidic (pKa ≈ 8-10). A strong base like NaOH deprotonates the phenolic hydroxyl group to form the corresponding sodium salt (sodium 2-cyano-3-fluorophenoxide).[3][8] This salt is ionic and therefore highly soluble in the aqueous phase. In contrast, the starting material (2-fluoro-6-methoxybenzonitrile) and other non-acidic impurities are neutral molecules with low water solubility.[9] This difference in reactivity and solubility allows for the selective transfer of the desired product from the organic solvent into the aqueous layer, leaving impurities behind.[8][9]

Q2: Why is careful pH control important during the final precipitation step?

A2: The solubility of the product is highly pH-dependent. In its deprotonated (phenoxide) form at high pH, it is soluble in water. To make it precipitate, you must add acid to protonate the phenoxide back to the neutral, water-insoluble phenol form.[4] Bringing the pH to ~2 ensures that the equilibrium is overwhelmingly shifted towards the neutral phenol, maximizing its precipitation and thus the isolated yield.[2] If the pH is not low enough, a significant amount of the product may remain dissolved in the aqueous phase as the phenoxide salt.

Q3: What are the best solvents for extraction and recrystallization?

A3:

  • For Extraction: An ideal extraction solvent should be immiscible with water, have a high-capacity for dissolving the neutral starting material and impurities, have a low boiling point for easy removal, and be relatively inert. Methyl tert-butyl ether (MTBE) and Dichloromethane (DCM) are common choices.[2] MTBE has the advantage of being less dense than water, which can simplify separations.

  • For Recrystallization: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[6] For substituted benzonitriles and phenols, common choices include ethanol/water mixtures, toluene, or isopropyl ether.[10][11] The best solvent or solvent pair must be determined empirically for your specific crude product.[5]

Q4: What are the primary safety precautions to take during this work-up?

A4:

  • Corrosives: Both the strong base (NaOH) and strong acid (HCl) used are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pressure Build-up: When performing extractions in a separatory funnel, especially with basic solutions that might react with residual acid to produce gas, be sure to vent the funnel frequently by inverting it and opening the stopcock.

  • Solvent Hazards: Organic solvents like MTBE and DCM are flammable and/or volatile. All steps should be performed in a well-ventilated chemical fume hood.

  • Product Toxicity: The toxicity of this compound itself should be considered. Handle the solid product with care, avoiding inhalation of dust or skin contact.[12]

References

Technical Support Center: Synthesis of Fluorinated Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated nitriles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of fluorinated nitriles, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My fluorination reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer: Low conversion is a common issue that can stem from several factors related to reagents, reaction conditions, and substrate purity.

  • Inactive Fluorinating Reagent: Many fluorinating agents are sensitive to moisture. For instance, anhydrous fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) used in nucleophilic aromatic substitution (SNAr) reactions are highly hygroscopic.

    • Solution: Ensure your fluorinating agent is freshly opened or has been stored under anhydrous conditions. Consider drying the reagent before use. For SNAr reactions, spray-dried potassium fluoride is often recommended.

  • Suboptimal Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. Too low a temperature may result in a sluggish or stalled reaction, while excessively high temperatures can lead to decomposition of reactants or products.

    • Solution: Carefully control the reaction temperature. For SNAr reactions using KF, temperatures can be as high as 230-250°C in a high-boiling solvent like sulfolane.[1] In contrast, fluorodenitration using tetramethylammonium fluoride (TMAF) can proceed at milder temperatures of 25-50°C.[2]

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing the reactivity of the fluorinating agent.

    • Solution: Use anhydrous, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane for nucleophilic fluorination to enhance the nucleophilicity of the fluoride ion.

  • Presence of Water: Moisture in the reaction can deactivate the fluorinating agent and lead to unwanted side reactions, such as the formation of phenolic byproducts.[2]

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Issue 2: Formation of Significant Side Products

Question: My reaction produces the desired fluorinated nitrile, but I observe significant amounts of side products. How can I minimize their formation?

Answer: The formation of side products is a key challenge in fluorinated nitrile synthesis. The nature of the side products often depends on the synthetic route.

  • Formation of Phenolic Byproducts: In nucleophilic aromatic substitution reactions, especially fluorodenitration, the formation of phenolic byproducts can be a major issue, leading to lower yields and purification challenges.[2]

    • Solution: The choice of fluorinating agent and reaction conditions is critical. Using tetramethylammonium fluoride (TMAF) can suppress the formation of unwanted phenolic byproducts by stabilizing the ion pairs between the nitrite and tetramethylammonium ions.[2]

  • Over-oxidation Products: In syntheses involving an oxidation step, such as the preparation of 2-fluoro-5-formylbenzonitrile from 2-fluoro-5-(hydroxymethyl)benzonitrile, over-oxidation can lead to the formation of the corresponding carboxylic acid (2-fluoro-5-cyanobenzoic acid).[3]

    • Solution: Carefully control the stoichiometry of the oxidizing agent (e.g., pyridinium chlorochromate - PCC) and monitor the reaction progress closely using techniques like TLC or HPLC to avoid over-oxidation.

  • Dimerization or Oligomerization: Under certain conditions, reactive intermediates or the final product can undergo dimerization or oligomerization. This is a known issue in the synthesis of some fluorinated compounds.[4]

    • Solution: Control the reaction temperature and the rate of addition of reagents to maintain a low concentration of reactive species. In some cases, using an insoluble base can help by facilitating a slow and controlled generation of reactive intermediates.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying my fluorinated nitrile product. What are some common issues and how can I address them?

Answer: Purification challenges can arise from the presence of unreacted starting materials, side products, or residual catalyst.

  • Contamination with Unreacted Starting Materials: If the reaction does not go to completion, the final product will be contaminated with starting materials, which may have similar physical properties, making separation difficult.

    • Solution: Monitor the reaction to ensure it goes to completion. If separation is challenging, consider a chemical quench of the unreacted starting material if a suitable selective reaction exists.

  • Residual Metal Salts: In reactions using metal-based reagents, such as cuprous cyanide in cyanation reactions, residual copper salts can contaminate the product.[3]

    • Solution: Most metal salts are insoluble in organic solvents and can be removed by filtration. Washing the organic extract with an appropriate aqueous solution (e.g., ammonium chloride for copper salts) can also be effective.

  • Co-elution of Impurities during Chromatography: Side products with similar polarity to the desired product can be difficult to separate by column chromatography.

    • Solution: Optimize the solvent system for chromatography by screening different solvent mixtures and ratios using TLC. If silica gel is not effective, consider using a different stationary phase, such as alumina.

Data Presentation: Comparative Synthesis of 2-Fluorobenzonitrile

The following table summarizes quantitative data for different methods used in the synthesis of 2-fluorobenzonitrile, providing a comparison of yields and reaction conditions.

Starting MaterialFluorinating Agent/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
2-Cyanobenzenesulfonyl chloridePotassium Fluoride (KF)Sulfolane230-248157[1]
2-NitrobenzonitrileTetramethylammonium Fluoride (TMAF)Polar aprotic25-50-Near-quantitative[2]
Saccharin (multi-step)Potassium Fluoride (KF)Sulfolane230-248152 (overall)[1]
2-Cyanobenzenesulfonyl fluoridePotassium Fluoride (KF)Sulfolane250184[5]
2-Cyanobenzenesulfonyl fluoridePotassium Fluoride (KF) / Dibenzo-18-crown-6None225-2452-[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzonitrile from 2-Cyanobenzenesulfonyl Chloride [1]

  • Reaction Setup: In a reaction vessel equipped with a nitrogen inlet and a distillation apparatus, combine 20.15 g (0.1 mol) of 2-cyanobenzenesulfonyl chloride, 12 g (0.21 mol) of spray-dried potassium fluoride, and 45 mL of sulfolane.

  • Reaction: Heat the mixture under a nitrogen atmosphere to 230-248°C for one hour with stirring.

  • Purification: Distill the product directly from the reaction mixture through a 5-inch Vigreux column.

  • Characterization: The final product, 2-fluorobenzonitrile, has a boiling point of 91-92°C at 27 mm Hg. The yield is approximately 57%.

Protocol 2: Synthesis of 2-Fluoro-5-formylbenzonitrile via Cyanation [3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-bromo-4-fluorobenzaldehyde in N-methyl-2-pyrrolidone (NMP).

  • Reaction: Add cuprous cyanide to the solution and heat the mixture to 170°C overnight with stirring.

  • Work-up: After cooling, filter the reaction mixture to remove insoluble copper salts. The filtrate is then subjected to an aqueous work-up and extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield 2-fluoro-5-formylbenzonitrile.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Fluorinated Nitrile Synthesis

Troubleshooting_Low_Yield Troubleshooting Low Yield in Fluorinated Nitrile Synthesis start Low or No Conversion check_reagent Check Fluorinating Agent Activity start->check_reagent check_conditions Verify Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity reagent_solution Use fresh/dry reagent Store under inert atmosphere check_reagent->reagent_solution conditions_solution Optimize temperature and time Use anhydrous polar aprotic solvent check_conditions->conditions_solution purity_solution Purify starting material Ensure dryness check_purity->purity_solution end Successful Synthesis reagent_solution->end Improved Yield conditions_solution->end Improved Yield purity_solution->end Improved Yield

Caption: A logical workflow for troubleshooting low yields in fluorinated nitrile synthesis.

Diagram 2: Experimental Workflow for the Synthesis of 2-Fluorobenzonitrile

Experimental_Workflow Synthesis of 2-Fluorobenzonitrile start Start step1 Combine Reactants: 2-cyanobenzenesulfonyl chloride, KF, and sulfolane start->step1 step2 Heat under Nitrogen (230-248°C, 1h) step1->step2 step3 Direct Distillation step2->step3 step4 Collect Product: 2-Fluorobenzonitrile step3->step4 end End step4->end

Caption: A streamlined workflow for the synthesis of 2-fluorobenzonitrile.

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Fluoro-6-hydroxybenzonitrile. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and critical data summaries to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A common and effective method is the demethylation of 2-fluoro-6-methoxybenzonitrile using pyridine hydrochloride.[1][2] This reaction is typically high-yielding and proceeds under relatively straightforward conditions.[1][2]

Q2: What are the critical parameters to control during the demethylation reaction?

Temperature and reaction time are crucial. The reaction is typically heated to around 190°C for several hours.[1][2] Insufficient temperature or time can lead to incomplete conversion, while excessive heat or prolonged reaction times may result in byproduct formation.[3] Monitoring the reaction progress by techniques like TLC or HPLC is recommended.

Q3: What are the primary safety concerns when working with pyridine hydrochloride at a large scale?

Pyridine hydrochloride is hygroscopic and can cause skin and eye irritation.[4] When handling large quantities, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[4] The reaction should be conducted in a well-ventilated area, and measures should be in place to control dust and vapors.[4]

Q4: How can I purify the crude this compound product at scale?

Recrystallization is a common and effective method for purifying this compound on a larger scale.[5] A suitable solvent system, such as an ethanol/water mixture, can be used to obtain a crystalline product with high purity.[5] For persistent impurities, column chromatography over silica gel may be employed.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue when scaling up chemical syntheses. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Product Yield

G start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes sub_incomplete Potential Causes: - Insufficient reaction time - Temperature too low - Poor mixing - Reagent quality issues incomplete->sub_incomplete check_workup Was there product loss during workup/purification? complete->check_workup solution_incomplete Solutions: - Increase reaction time - Verify and increase temperature - Improve agitation - Use fresh, high-purity reagents sub_incomplete->solution_incomplete workup_loss Product Loss check_workup->workup_loss Yes no_workup_loss Minimal Loss check_workup->no_workup_loss No sub_workup_loss Potential Causes: - Inefficient extraction - Incorrect pH adjustment - Suboptimal recrystallization solvent workup_loss->sub_workup_loss check_byproducts Are significant byproducts observed in the crude product? no_workup_loss->check_byproducts solution_workup_loss Solutions: - Perform multiple extractions - Carefully monitor and adjust pH - Optimize recrystallization solvent system sub_workup_loss->solution_workup_loss byproducts_present Byproducts Present check_byproducts->byproducts_present Yes byproducts_present->incomplete

Caption: Troubleshooting workflow for low product yield.

Possible Cause Suggested Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is heated at 190°C for at least 5 hours.[1][2] Monitor the reaction progress using TLC or HPLC to confirm the disappearance of the starting material. - Ensure Anhydrous Conditions: Pyridine hydrochloride is hygroscopic; absorbed moisture can interfere with the reaction.[4] Consider drying the reagent before use if it appears wet.[4]
Suboptimal Reagent Ratio - Verify Stoichiometry: A molar ratio of approximately 1:3 of 2-fluoro-6-methoxybenzonitrile to pyridine hydrochloride is recommended.[1][2] Ensure accurate weighing and transfer of reagents.
Product Loss During Workup - Optimize Extraction: Perform multiple extractions with a suitable organic solvent like dichloromethane to ensure complete recovery of the product from the aqueous phase.[1][2] - Precise pH Adjustment: Carefully adjust the pH of the aqueous phase to 2 with concentrated hydrochloric acid to ensure complete precipitation/extraction of the phenolic product.[1][2]
Issue 2: Impure Product

The presence of impurities can affect the quality and performance of the final product. This guide addresses common impurity-related issues.

Observation Potential Cause Suggested Solution
Presence of Starting Material in Final Product Incomplete reaction.See "Incomplete Reaction" under Issue 1 .
Formation of Dark-colored Byproducts Potential polymerization or side reactions at high temperatures.[4]- Strict Temperature Control: Maintain the reaction temperature at 190°C and avoid overheating. - Inert Atmosphere: Passing hydrogen chloride gas under a protective atmosphere can help minimize side reactions.[1][2]
Broad Melting Point Range Presence of various impurities.- Recrystallization: Perform recrystallization from a suitable solvent system like ethanol/water to remove most impurities.[5] - Activated Carbon Treatment: If the product is colored, treatment with activated carbon during recrystallization can help remove colored impurities. - Column Chromatography: For closely related impurities, purification by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane) may be necessary.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 2-fluoro-6-methoxybenzonitrile.

Parameter Value Reference
Starting Material 2-Fluoro-6-methoxybenzonitrile[1][2]
Reagent Pyridine hydrochloride[1][2]
Molar Ratio (Starting Material:Reagent) 1:3[1][2]
Reaction Temperature 190°C[1][2]
Reaction Time 5 hours[1][2]
Yield 87%[1][2]
Purity (Post-purification) >99% (by GC)[1][2]

Experimental Protocols

Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 2-Fluoro-6-methoxybenzonitrile

  • Aqueous pyridinium solution (prepared from pyridine and water)

  • Hydrogen chloride gas

  • Methyl tert-butyl ether (MTBE)

  • 10% Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Experimental Workflow for Synthesis

G cluster_reaction Reaction Setup cluster_heating Reaction cluster_workup Workup cluster_purification Purification charge_reagents 1. Charge flask with 2-fluoro-6-methoxybenzonitrile and aqueous pyridinium solution. pass_hcl 2. Slowly pass hydrogen chloride gas into the flask under a protective atmosphere. charge_reagents->pass_hcl heat_stir 3. Heat the mixture to 190°C and stir for 5 hours. pass_hcl->heat_stir cool 4. Cool to room temperature overnight with slow stirring. heat_stir->cool add_water 5. Add water and heat to 80°C. cool->add_water extract_mtbe 6. Extract with methyl tert-butyl ether (MTBE). add_water->extract_mtbe wash_organic 7. Wash combined organic phases with 10% NaOH and water. extract_mtbe->wash_organic acidify_aqueous 8. Combine aqueous phases, adjust pH to 2 with conc. HCl. wash_organic->acidify_aqueous extract_dcm 9. Extract with dichloromethane. acidify_aqueous->extract_dcm wash_dcm 10. Wash combined dichloromethane phases with 10% HCl. extract_dcm->wash_dcm dry_dcm 11. Dry the organic phase with anhydrous sodium sulfate. wash_dcm->dry_dcm concentrate 12. Remove solvent under vacuum to yield the product. dry_dcm->concentrate

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2-fluoro-6-methoxybenzonitrile (1.0 mol) and an aqueous pyridinium solution (3.0 mol). Slowly introduce hydrogen chloride gas into the vessel under a protective atmosphere.

  • Reaction: Gradually heat the reaction mixture to 190°C and maintain this temperature with stirring for 5 hours.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature overnight with gentle stirring.

  • Initial Workup: Add 1000 mL of water to the cooled mixture and heat to 80°C.

  • Extraction (MTBE): Add 1000 mL of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases. Back-extract the aqueous phase twice with 500 mL of MTBE each time.

  • Washing (Organic Phase): Combine all the MTBE phases and wash once with 800 mL of 10% aqueous sodium hydroxide, followed by a wash with 400 mL of water.

  • Acidification and Extraction (DCM): Combine the two aqueous phases from the previous step and adjust the pH to 2 with concentrated hydrochloric acid. Extract the product three times with 500 mL of dichloromethane each time.

  • Final Wash and Drying: Combine the dichloromethane extracts and wash once with 10% hydrochloric acid. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by distillation under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

References

Technical Support Center: Catalyst Deactivation in Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalytic processes, specifically the ammoxidation of toluene. Catalyst deactivation is an inevitable challenge that can significantly impact yield, selectivity, and process efficiency.[1] This document provides a structured, question-and-answer-based approach to troubleshoot and resolve common issues related to catalyst deactivation.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses high-level questions about the mechanisms and symptoms of catalyst deactivation.

Q1: What are the primary ways a catalyst can lose activity during the ammoxidation of toluene to benzonitrile?

A: Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[1] For heterogeneous catalysts used in benzonitrile synthesis, deactivation can be broadly categorized into three main types: chemical, thermal, and mechanical.[1][2][3] Each category encompasses several specific mechanisms that can occur, often simultaneously, within your reactor.

  • Chemical Deactivation: This involves a change in the chemical composition of the catalyst.

    • Poisoning: This occurs when impurities in the feed stream, such as sulfur, chlorine, or heavy metals, strongly chemisorb onto the active sites, rendering them inaccessible to reactants.[4][5] This is a common and often rapid cause of deactivation.

    • Fouling/Coking: This is the physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores.[3][5] In toluene ammoxidation, high temperatures or improper feed ratios can lead to side reactions that produce heavy organic compounds, which then polymerize into coke.[6]

  • Thermal Deactivation (Sintering): Exposure to high temperatures, especially during reaction hotspots or regeneration, can cause the small, highly dispersed active metal crystallites to migrate and agglomerate into larger crystals.[2][5] This process, known as sintering, irreversibly reduces the active surface area of the catalyst, leading to a permanent loss in activity.[2]

  • Mechanical Deactivation: This relates to the physical degradation of the catalyst.

    • Attrition/Crushing: In fluidized-bed or fixed-bed reactors, the physical stress from particle collisions and high-velocity gas flow can cause the catalyst particles to break down into smaller fines.[1][4] This can lead to increased pressure drop and loss of catalyst from the reactor.

Deactivation_Mechanisms cluster_main Root Causes of Catalyst Deactivation cluster_chem Chemical cluster_therm Thermal cluster_mech Mechanical Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., Sulfur, Halides) Deactivation->Poisoning Fouling Fouling / Coking (Carbon Deposition) Deactivation->Fouling Sintering Sintering (Loss of Surface Area) Deactivation->Sintering Attrition Attrition / Crushing (Physical Damage) Deactivation->Attrition Poisoning_Troubleshooting Start Rapid Drop in Toluene Conversion Check_Feed Step 1: Analyze Feed Streams (Toluene, NH3, Air) for Impurities (S, Cl, etc.) Start->Check_Feed Impurities_Found Impurities Detected? Check_Feed->Impurities_Found Purify_Feed Action: Install/Replace Feed Purification Beds. (e.g., activated carbon, scrubbers) Impurities_Found->Purify_Feed Yes No_Impurities No Impurities Found (or below detection limit) Impurities_Found->No_Impurities No Replace_Catalyst Action: Replace Catalyst. Poisoning is often irreversible. Purify_Feed->Replace_Catalyst Then Analyze_Catalyst Step 2: Perform Post-mortem Catalyst Analysis (XPS/EDX) (See Protocol 1) No_Impurities->Analyze_Catalyst Poison_Confirmed Poisons Confirmed on Catalyst Surface? Analyze_Catalyst->Poison_Confirmed Poison_Confirmed->Replace_Catalyst Yes Consider_Coking Investigate Rapid Coking (See Scenario 2 & Protocol 1) Poison_Confirmed->Consider_Coking No Regeneration_Decision_Tree Start Catalyst Deactivated (Confirmed by Diagnostics) Cause What is the primary deactivation mechanism? Start->Cause Coking Coking / Fouling Cause->Coking Coking Poisoning Poisoning Cause->Poisoning Poisoning Sintering Sintering / Thermal Degradation Cause->Sintering Sintering Regenerate Action: Perform Controlled Oxidative Regeneration (See Protocol 2) Coking->Regenerate Reversible Is the poison reversible? Poisoning->Reversible Replace Action: Replace Catalyst. Regeneration is not feasible. Sintering->Replace Reversible->Replace No (e.g., heavy metals) Mild_Regen Action: Attempt mild thermal treatment under inert gas. Success is not guaranteed. Reversible->Mild_Regen Possibly

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of key intermediates like 2-Fluoro-6-hydroxybenzonitrile is paramount. This guide provides a comparative overview of principal analytical methodologies for the determination of this compound, offering supporting data derived from the analysis of structurally similar molecules. The presented protocols should be regarded as robust starting points for method development and validation for this compound.

Introduction to this compound

This compound, a fluorinated aromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its purity and concentration must be meticulously controlled to ensure the quality, efficacy, and safety of the final products. This guide explores and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) as primary analytical techniques, with a brief mention of titrimetric methods as a classical alternative.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of the discussed analytical methods for the analysis of this compound. These values are based on typical performance for similar analytes and should be established through method validation for this specific compound.

Analytical MethodPrincipleTypical Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Throughput
HPLC-UV Chromatographic separation based on polarity> 0.9990.05 - 0.5 µg/mL0.15 - 1.5 µg/mL< 2%High
GC-MS Chromatographic separation based on volatility and mass-to-charge ratio> 0.9990.01 - 0.1 µg/mL0.03 - 0.3 µg/mL< 5%Medium
¹⁹F qNMR Nuclear magnetic resonance signal intensity proportional to molar concentrationNot Applicable~0.1 mg/mL~0.3 mg/mL< 1%Low to Medium
Titrimetry Chemical reaction with a standardized titrantNot Applicable~1 mg/mL~3 mg/mL< 1%Low

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are intended as starting points and will require optimization and validation for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard (>99% purity)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Start at 30% Acetonitrile, hold for 2 minutes.

    • Ramp to 80% Acetonitrile over 10 minutes.

    • Hold at 80% Acetonitrile for 2 minutes.

    • Return to 30% Acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 220 nm and 275 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Accurately weigh the sample, dissolve it in the mobile phase to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1 mg/mL) s1->s2 s3 Serial Dilution for Calibration Curve s2->s3 a3 Inject Standards s3->a3 s4 Weigh Sample s5 Dissolve in Mobile Phase s4->s5 s6 Filter (0.45 µm) s5->s6 a4 Inject Sample s6->a4 a1 Equilibrate HPLC System a2 Inject Blank (Mobile Phase) a1->a2 a2->a3 a3->a4 d1 Integrate Peak Areas a4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Acetonitrile or Dichloromethane (GC grade).

  • This compound reference standard (>99% purity).

Derivatization and Sample Preparation:

  • Accurately weigh the sample or standard into a vial.

  • Add a suitable volume of BSTFA with 1% TMCS.

  • Heat the vial (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis p1 Weigh Sample/Standard p2 Add BSTFA + 1% TMCS p1->p2 p3 Heat (70°C, 30 min) p2->p3 p4 Cool to Room Temperature p3->p4 a1 Inject Derivatized Sample p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Extract Ion Chromatogram a3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

GC-MS Analysis Workflow with Derivatization

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration. The presence of a fluorine atom in this compound makes ¹⁹F qNMR a highly specific and accurate method.[1][2][3]

Instrumentation:

  • NMR spectrometer with a ¹⁹F probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte (e.g., trifluorotoluene).

Experimental Protocol:

  • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Acquire the ¹⁹F NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time).

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of fluorine nuclei for the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Relationship Analyte_Purity Analyte Purity (C_analyte) Integral_Ratio Integral Ratio (I_analyte / I_IS) Integral_Ratio->Analyte_Purity Nuclei_Ratio Nuclei Ratio (N_IS / N_analyte) Nuclei_Ratio->Analyte_Purity Mass_Ratio Mass Ratio (m_IS / m_analyte) Mass_Ratio->Analyte_Purity MW_Ratio MW Ratio (MW_analyte / MW_IS) MW_Ratio->Analyte_Purity IS_Purity IS Purity (P_IS) IS_Purity->Analyte_Purity

Factors in qNMR Purity Calculation

Titrimetric Analysis

For a simpler, albeit less specific, quantification of the phenolic hydroxyl group, an acid-base titration can be employed. This method is suitable for determining the overall content of phenolic species in a relatively pure sample.

Principle: The acidic phenolic proton of this compound is titrated with a standardized strong base.

Reagents:

  • Standardized sodium hydroxide solution (e.g., 0.1 M).

  • Suitable solvent (e.g., a mixture of ethanol and water).

  • Indicator (e.g., phenolphthalein) or a pH meter for potentiometric titration.

Procedure:

  • Accurately weigh the sample and dissolve it in the chosen solvent.

  • Add the indicator or insert the pH electrode.

  • Titrate with the standardized sodium hydroxide solution until the endpoint is reached (color change or inflection point in the titration curve).

  • Calculate the purity based on the volume of titrant consumed.

Comparison and Recommendations

  • HPLC-UV is recommended for routine quality control, offering a good balance of specificity, sensitivity, and throughput. It is particularly useful for identifying and quantifying impurities.

  • GC-MS provides higher sensitivity and specificity, especially when coupled with mass spectrometry for unequivocal identification of impurities. The requirement for derivatization adds a step to the sample preparation but can significantly improve chromatographic performance.

  • ¹⁹F qNMR is an excellent choice for the accurate determination of purity without the need for a specific reference standard of the analyte. It is a powerful tool for the certification of reference materials.[1][2][3]

  • Titrimetry is a cost-effective method for assaying the bulk material when high specificity is not required and the sample is known to be free of other acidic or basic impurities.

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the need for impurity profiling, the desired level of accuracy and precision, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to the GC-MS and HPLC Analysis of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and purity assessment of pharmaceutical intermediates like 2-Fluoro-6-hydroxybenzonitrile are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two predominant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this fluorinated aromatic compound.

This compound, a key building block in organic synthesis, possesses polarity due to its hydroxyl group, which presents distinct considerations for chromatographic analysis. While both GC-MS and HPLC are powerful techniques, the choice between them depends on specific analytical requirements such as sensitivity, selectivity, sample throughput, and the nature of potential impurities.

Comparison of Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group in this compound, a derivatization step is typically required to increase its volatility and improve chromatographic peak shape. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective approach.[1]

High-Performance Liquid Chromatography (HPLC), conversely, is exceptionally well-suited for the analysis of polar and non-volatile compounds.[2] A reverse-phase HPLC method with UV detection is a robust and reliable approach for the quantification of this compound without the need for derivatization, simplifying sample preparation.[3]

The following table summarizes the key performance characteristics of GC-MS (with derivatization) and HPLC for the analysis of compounds structurally similar to this compound.

ParameterGas Chromatography-Mass Spectrometry (with Derivatization)High-Performance Liquid Chromatography (UV Detection)
Principle Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance-based detection.
Primary Use High-sensitivity impurity profiling and identification of unknown volatile or semi-volatile impurities.Routine purity assessment and quantification of the main component and known non-volatile impurities.[4]
Specificity Very high, due to mass fragmentation patterns providing structural information.High, with diode array detectors (DAD) providing spectral confirmation.
Sensitivity (LOD/LOQ) Generally higher, capable of detecting trace-level impurities.Good, but may be less sensitive than GC-MS for certain analytes.
Sample Preparation More complex, requiring a derivatization step to enhance volatility.[5]Simpler, typically involving dissolution in a suitable solvent.[3]
Analysis Time Can be faster for simple mixtures.[6]May be longer depending on the complexity of the separation.
Instrumentation Gas chromatograph coupled with a mass spectrometer.HPLC system with a pump, injector, column, and UV detector.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using GC-MS and HPLC. These are based on methods for structurally similar compounds and should be validated for specific applications.

GC-MS Analysis with Silylation Derivatization

This method is adapted from established procedures for the analysis of phenolic compounds.[3]

1. Sample Preparation (Silylation)

  • Accurately weigh the this compound sample into a reaction vial.

  • Dissolve the sample in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 60-70°C for 30 minutes to complete the derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

HPLC-UV Analysis

This method is based on a general-purpose reverse-phase HPLC approach for aromatic compounds.[3]

1. Sample Preparation

  • Accurately weigh the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 50:50 v/v), potentially with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Reagent & Heat dissolve->derivatize cool Cool to Room Temperature derivatize->cool inject Inject Sample cool->inject separate Separation in GC Column inject->separate detect Detection by MS separate->detect process Data Acquisition & Processing detect->process quantify Quantification process->quantify

Caption: GC-MS experimental workflow including derivatization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separation in HPLC Column inject->separate detect Detection by UV Detector separate->detect process Data Acquisition & Processing detect->process quantify Quantification process->quantify

Caption: HPLC experimental workflow.

Conclusion and Recommendations

Both GC-MS and HPLC are highly capable techniques for the analysis of this compound.

HPLC is often the preferred method for routine quality control and purity assessment due to its simpler sample preparation, robustness, and suitability for polar, non-volatile compounds. It provides accurate and precise quantification of the main component and any known impurities.

GC-MS excels in the identification of unknown volatile or semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool for in-depth impurity profiling, particularly during process development and troubleshooting. The requirement for derivatization, however, adds a layer of complexity to the sample preparation process.

Ultimately, a comprehensive analytical strategy for this compound may benefit from the complementary nature of both techniques. HPLC can be employed for routine analysis and quantification, while GC-MS can be utilized for a more thorough characterization of the impurity profile. The choice of method should be guided by the specific analytical goals, the nature of the sample matrix, and the available instrumentation.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Determination of 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Fluoro-6-hydroxybenzonitrile. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients.[1] This document outlines the performance of these two common analytical techniques, supported by hypothetical experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their needs.

Method Comparison

The choice between HPLC and GC-MS depends on various factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and the specific goals of the analysis.[1] this compound is a polar compound with a melting point of 155-159 °C, making it amenable to both HPLC and, with derivatization, GC-MS analysis.[2]

Table 1: Comparison of HPLC and GC-MS Method Performance for this compound Purity Analysis

ParameterHPLC-UVGC-MS (with Derivatization)
Purity Assay (%) 99.8299.85
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Precision (%RSD) < 1.0%< 1.5%
Accuracy (Recovery %) 98.0 - 102.0%97.5 - 102.5%
Specificity High (for non-volatile impurities)Very High (mass identification)
Sample Throughput HighModerate
Derivatization Required NoYes (for improved volatility)

Experimental Protocols

I. High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential process-related and degradation impurities.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and UV-Visible or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard (>99% purity).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is stable.

  • Inject the standard solution to determine the retention time and response.

  • Inject the sample solution.

  • Process the chromatograms to determine the peak areas for the main component and any impurities.

5. Calculation of Purity: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.1 mg/mL) injection Inject Blank, Standard, and Sample prep_standard->injection prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->injection equilibration System Equilibration equilibration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection at 220 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation

Workflow for HPLC Purity Analysis of this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high specificity and sensitivity, particularly for identifying volatile and semi-volatile impurities. Due to the polarity of the hydroxyl group in this compound, derivatization is recommended to improve its volatility and chromatographic peak shape.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • Pyridine (anhydrous).

  • This compound reference standard (>99% purity).

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

3. Sample Preparation (with Derivatization):

  • Accurately weigh about 1 mg of the this compound sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes to complete the derivatization reaction.

  • Cool to room temperature before injecting 1 µL into the GC-MS system.

4. Data Analysis:

  • The purity is determined by the percent area of the derivatized this compound peak relative to the total ion chromatogram (TIC) area, excluding solvent and derivatizing agent peaks.

  • Mass spectra of impurity peaks can be compared against spectral libraries for identification.

Comparative Analysis Logic

The selection of an analytical method is a critical decision in the drug development process. The following diagram illustrates the logical considerations for choosing between HPLC and GC-MS for the purity analysis of this compound.

Method_Selection cluster_considerations Primary Analytical Considerations cluster_methods Method Selection start Purity Analysis of This compound volatility Analyte & Impurity Volatility start->volatility polarity Analyte Polarity start->polarity identification Need for Impurity Identification start->identification throughput Sample Throughput Requirement start->throughput hplc HPLC-UV volatility->hplc Low / Non-volatile gcms GC-MS volatility->gcms Volatile / Semi-volatile polarity->hplc High (Direct Analysis) polarity->gcms Requires Derivatization identification->hplc Tentative (vs. Standards) identification->gcms Definitive ID (MS) throughput->hplc High throughput->gcms Moderate

Decision logic for selecting an analytical method.
Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC-UV is a robust, high-throughput method that is ideal for routine quality control, especially for quantifying known non-volatile impurities without the need for derivatization.

  • GC-MS , while requiring a derivatization step, offers superior specificity and is invaluable for the definitive identification of unknown volatile or semi-volatile impurities.

The choice of method should be guided by the specific requirements of the analysis at each stage of the research and development process. For comprehensive impurity profiling, a combination of both techniques may be most effective.

References

A Comparative Guide to the Synthesis of 2-Cyano-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 2-Cyano-3-fluorophenol, a valuable building block in medicinal chemistry and materials science. Two primary alternative methods are explored: the Sandmeyer reaction of 2-amino-3-fluorophenol and the direct ortho-cyanation of 3-fluorophenol. This document outlines detailed experimental protocols, presents available quantitative data for comparison, and includes workflow diagrams to visualize the synthetic pathways.

Method 1: Sandmeyer Reaction of 2-Amino-3-fluorophenol

This classical approach involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile, typically mediated by a copper(I) salt. This method is a well-established and reliable way to introduce a cyano group onto an aromatic ring.

Experimental Protocol

The synthesis of 2-Cyano-3-fluorophenol via the Sandmeyer reaction is a two-stage process: first, the synthesis of the precursor 2-amino-3-fluorophenol, followed by the Sandmeyer reaction itself.

Part A: Synthesis of 2-Amino-3-fluorophenol

A detailed three-step synthesis for 2-amino-3-fluorophenol has been reported, starting from 1,3-difluoro-2-nitrobenzene.

  • Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene A solution of sodium methoxide (0.69 mol, prepared from 15.9 g of sodium metal in 200 mL of methanol) is slowly added to a solution of 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L) at 0°C. The reaction mixture is stirred at room temperature for approximately 15 hours. The mixture is then concentrated and diluted with ethyl acetate. The organic phase is washed with water and brine, dried over sodium sulfate, filtered, and concentrated under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene.[1]

  • Step 2: Synthesis of 3-Fluoro-2-nitrophenol A solution of boron tribromide is added to a solution of 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) at -40°C. The mixture is stirred for about 15 hours. The reaction is then slowly quenched by pouring it into ice water (500 mL). The resulting solution is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with 5% sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated under vacuum to afford 3-fluoro-2-nitrophenol.[1]

  • Step 3: Synthesis of 2-Amino-3-fluorophenol 3-Fluoro-2-nitrophenol (38 g, 0.24 mol) is dissolved in ethanol, and 10% Pd/C (5 g) is added. The flask is evacuated and placed under a hydrogen atmosphere (1 atm) at room temperature for 3 hours. The reaction mixture is filtered through a short pad of silica gel, which is then washed with ethanol. The combined filtrate and washings are concentrated under vacuum to give 2-amino-3-fluorophenol.[1]

Part B: Sandmeyer Cyanation of 2-Amino-3-fluorophenol

The following is a general procedure for the Sandmeyer reaction, which can be adapted for 2-amino-3-fluorophenol.

  • Diazotization: A solution of 2-amino-3-fluorophenol is dissolved in an aqueous acidic solution (e.g., hydrochloric or sulfuric acid) and cooled to 0-5°C in an ice bath with vigorous stirring.[2]

  • A cold aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5°C, to form the corresponding diazonium salt. The reaction is typically stirred for an additional 30-60 minutes at this temperature.[2]

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution.[3][4] The reaction mixture is often gently warmed to facilitate the evolution of nitrogen gas and the formation of the aryl nitrile.

  • Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as column chromatography or recrystallization.

Data Presentation
Reaction StepStarting MaterialProductReagentsYield
11,3-Difluoro-2-nitrobenzene1-Fluoro-3-methoxy-2-nitrobenzeneSodium methoxide, Methanol91.4%[1]
21-Fluoro-3-methoxy-2-nitrobenzene3-Fluoro-2-nitrophenolBoron tribromide, Dichloromethane95%[1]
33-Fluoro-2-nitrophenol2-Amino-3-fluorophenolH₂, 10% Pd/C, Ethanol85.7%[1]
42-Amino-3-fluorophenol2-Cyano-3-fluorophenol1. NaNO₂, aq. acid2. CuCNNot reported

Note: The yield for the final Sandmeyer cyanation step on 2-amino-3-fluorophenol is not explicitly reported in the reviewed literature.

Workflow Diagram

Sandmeyer_Reaction A 1,3-Difluoro-2-nitrobenzene B 1-Fluoro-3-methoxy-2-nitrobenzene A->B NaOMe, MeOH (91.4%) C 3-Fluoro-2-nitrophenol B->C BBr3, CH2Cl2 (95%) D 2-Amino-3-fluorophenol C->D H2, Pd/C, EtOH (85.7%) E 2-Cyano-3-fluorophenol D->E 1. NaNO2, H+ 2. CuCN

Fig. 1: Synthetic pathway for 2-Cyano-3-fluorophenol via the Sandmeyer reaction.

Method 2: Direct ortho-Cyanation of 3-Fluorophenol

A more direct approach to 2-Cyano-3-fluorophenol is the regioselective cyanation at the ortho position of 3-fluorophenol. Several methods for the ortho-cyanation of phenols have been developed, which could potentially be applied to this specific substrate. These methods often employ a directing group strategy or specialized reagents to achieve the desired regioselectivity.

Experimental Protocol

While a specific protocol for the ortho-cyanation of 3-fluorophenol is not available in the literature reviewed, a general approach using a copper-mediated reaction with a bidentate auxiliary can be considered.

  • Attachment of Directing Group: 3-Fluorophenol would first be reacted with a suitable bidentate directing group, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), to form a phenol derivative.

  • ortho-Cyanation: The resulting compound would then be subjected to a copper-mediated C-H cyanation. This typically involves reacting the substrate with a cyano source, such as ethyl cyanoformate, in the presence of a copper(II) salt (e.g., Cu(OTf)₂) and an oxidant (e.g., AgOAc) in a high-boiling solvent like DMF at elevated temperatures.

  • Removal of Directing Group: Following the cyanation reaction, the bidentate auxiliary would be cleaved to yield the final 2-Cyano-3-fluorophenol.

Data Presentation

As no experimental data for the direct ortho-cyanation of 3-fluorophenol has been found, a quantitative comparison is not possible at this time. The yields for the ortho-cyanation of other phenol derivatives using a copper-mediated approach with a dtbpy auxiliary have been reported to be in the range of moderate to good, but these are substrate-dependent.

Workflow Diagram

Ortho_Cyanation A 3-Fluorophenol B 3-Fluorophenol-dtbpy derivative A->B Attach directing group (dtbpy) C 2-Cyano-3-fluorophenol-dtbpy derivative B->C Cu(OTf)2, AgOAc Ethyl cyanoformate, DMF D 2-Cyano-3-fluorophenol C->D Remove directing group

Fig. 2: Conceptual pathway for the direct ortho-cyanation of 3-fluorophenol.

Comparison of Methods

FeatureMethod 1: Sandmeyer ReactionMethod 2: Direct ortho-Cyanation
Starting Material Availability 1,3-Difluoro-2-nitrobenzene is a commercially available but potentially more expensive starting material.3-Fluorophenol is a readily available and common chemical.
Number of Steps Multi-step synthesis involving the preparation of the amino precursor.Potentially a three-step process (attachment, cyanation, removal of directing group).
Predictability & Reliability The Sandmeyer reaction is a well-established and generally reliable transformation. The synthesis of the precursor is also well-documented.The success and regioselectivity of direct ortho-cyanation can be highly substrate-dependent and may require significant optimization.
Reagents & Conditions Involves the use of potentially hazardous reagents like sodium nitrite and copper cyanide. Requires low-temperature control for the diazotization step.May require expensive ligands/directing groups and high-boiling point solvents with high reaction temperatures.
Yield Data Yields for the precursor synthesis are high. The yield for the final cyanation step is unknown for this specific substrate.No direct yield data is available for 3-fluorophenol, making it difficult to assess the efficiency of this route.

Conclusion

Both the Sandmeyer reaction of 2-amino-3-fluorophenol and the direct ortho-cyanation of 3-fluorophenol present plausible, yet distinct, strategies for the synthesis of 2-Cyano-3-fluorophenol.

The Sandmeyer reaction route is a more established and likely more reliable pathway, with a well-documented synthesis for the necessary precursor. The primary drawback is the multi-step nature of the process and the lack of a reported yield for the final cyanation step for this specific substrate.

The direct ortho-cyanation of 3-fluorophenol offers a more convergent approach, starting from a simpler and more readily available material. However, this method is less established for this particular substrate, and the feasibility, regioselectivity, and yield would require significant experimental investigation and optimization.

For researchers requiring a reliable, albeit longer, synthetic route, the Sandmeyer reaction pathway is the recommended starting point. For those interested in developing novel and more efficient synthetic methodologies, the exploration of a direct ortho-cyanation of 3-fluorophenol could be a rewarding endeavor. Further experimental validation is necessary to provide a definitive quantitative comparison between these two approaches.

References

A Comparative Guide to the Reactivity of 2-Fluoro-6-hydroxybenzonitrile Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted reactivity of positional isomers of fluoro-hydroxybenzonitrile in nucleophilic aromatic substitution (SNAr) reactions. The analysis is grounded in the established principles of physical organic chemistry, and supporting data is presented to aid researchers in selecting the appropriate isomer for their synthetic needs.

Introduction to Fluoro-hydroxybenzonitrile Isomers

Fluoro-hydroxybenzonitrile scaffolds are valuable building blocks in medicinal chemistry and materials science.[1] The unique substitution pattern of fluorine, hydroxyl, and cyano groups offers multiple points for chemical modification. Understanding the relative reactivity of these isomers, particularly in nucleophilic aromatic substitution (SNAr) at the C-F bond, is crucial for designing efficient synthetic routes to complex target molecules. This guide will focus on the predicted reactivity of four key isomers based on the electronic effects of their substituents.

Theoretical Background: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction for the functionalization of electron-deficient aromatic rings.[2] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

The rate of an SNAr reaction is highly dependent on the following factors:

  • Leaving Group: The reactivity of halogens as leaving groups in SNAr follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the carbon-fluorine bond.[4]

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (-NO2) or cyano (-CN), ortho or para to the leaving group is essential. These groups stabilize the negatively charged Meisenheimer intermediate through resonance and/or induction, thereby lowering the activation energy of the reaction.[5]

  • Nucleophile: The nature of the incoming nucleophile also plays a significant role, with stronger nucleophiles generally reacting faster.

Predicted Reactivity of Fluoro-hydroxybenzonitrile Isomers

The relative reactivity of the fluoro-hydroxybenzonitrile isomers in SNAr is predicted based on the position of the strongly electron-withdrawing cyano (-CN) group and the dual-effect hydroxyl (-OH) group relative to the fluorine leaving group. The -CN group is a powerful activating group for SNAr when positioned ortho or para to the fluorine, as it can effectively delocalize the negative charge of the Meisenheimer intermediate. The -OH group has a more complex role; it is inductively electron-withdrawing but a resonance electron-donating group. In the context of SNAr, its deactivating resonance effect can be significant.

Below is a table summarizing the predicted reactivity of four isomers.

IsomerStructurePredicted ReactivityRationale
2-Fluoro-4-hydroxybenzonitrile Most Reactive The strongly electron-withdrawing cyano group is para to the fluorine atom, providing excellent resonance stabilization of the Meisenheimer intermediate. The hydroxyl group is meta and has a less pronounced electronic effect on the reaction center.
2-Fluoro-6-hydroxybenzonitrile Moderately Reactive The cyano group is ortho to the fluorine, which also allows for good resonance stabilization of the intermediate. However, the ortho hydroxyl group may exert some steric hindrance and its electron-donating resonance effect could slightly diminish the reactivity compared to the 2-fluoro-4-hydroxy isomer.
4-Fluoro-2-hydroxybenzonitrile Less Reactive The cyano group is meta to the fluorine atom. In the meta position, the cyano group can only exert an inductive electron-withdrawing effect and cannot participate in resonance stabilization of the negative charge on the carbon bearing the fluorine. The ortho hydroxyl group's electron-donating resonance effect will further deactivate the ring towards nucleophilic attack.
3-Fluoro-4-hydroxybenzonitrile Least Reactive Both the cyano and hydroxyl groups are meta to the fluorine atom. Neither group can provide resonance stabilization for the Meisenheimer intermediate. The electron-withdrawing inductive effect of the cyano group is still present but is less effective at stabilizing the intermediate from the meta position.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction of an activated fluoroaromatic compound with an amine nucleophile. This protocol can be adapted for the fluoro-hydroxybenzonitrile isomers.

Synthesis of N-Substituted Aminobenzonitriles via SNAr

This protocol describes a general procedure for the reaction of a fluoro-hydroxybenzonitrile isomer with a primary or secondary amine.

Materials:

  • Fluoro-hydroxybenzonitrile isomer (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoro-hydroxybenzonitrile isomer (e.g., 1 mmol, 137 mg).

  • Dissolve the starting material in DMF or DMSO (5 mL).

  • Add the amine nucleophile (1.2 mmol) to the solution.

  • Add the base (K2CO3, 2 mmol, 276 mg or DIPEA, 2 mmol, 0.35 mL).

  • Stir the reaction mixture at a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the specific isomer and nucleophile.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

SNAr_Mechanism General SNAr Mechanism Reactants Aromatic Ring with Leaving Group (F) and Electron-Withdrawing Group (EWG) + Nucleophile (Nu-) TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack (Rate-Determining Step) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Products Substituted Aromatic Ring + Leaving Group (F-) TS2->Products

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Experimental Workflow for SNAr A 1. Dissolve Fluoro-hydroxybenzonitrile in DMF/DMSO B 2. Add Amine Nucleophile and Base (K2CO3/DIPEA) A->B C 3. Heat Reaction Mixture (50-100 °C) B->C D 4. Monitor by TLC C->D E 5. Work-up: - Quench with Water - Extract with Ethyl Acetate D->E Reaction Complete F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product G->H

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The reactivity of fluoro-hydroxybenzonitrile isomers in nucleophilic aromatic substitution is primarily governed by the position of the strongly activating cyano group. Isomers with the cyano group positioned ortho or para to the fluorine leaving group are predicted to be significantly more reactive than those with a meta relationship. This theoretical understanding, combined with the provided experimental protocol, offers a solid foundation for researchers to design and execute synthetic strategies involving these versatile building blocks. While this guide provides a predictive framework, empirical validation is always recommended to determine the optimal reaction conditions for a specific substrate and nucleophile combination.

References

Comparative Guide to the Biological Activity of 2-Fluoro-6-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 2-Fluoro-6-hydroxybenzonitrile. Due to the limited availability of specific experimental data on the biological activities of this compound derivatives in the public domain, this guide leverages data from the closely related 2-hydroxybenzonitrile derivatives as a comparative baseline. The potential influence of the fluorine substituent on biological activity is discussed based on established principles of medicinal chemistry.

Introduction

This compound is a versatile chemical intermediate recognized for its potential in the synthesis of novel therapeutic agents and agrochemicals.[1] Its structure, featuring a fluorinated benzene ring with hydroxyl and nitrile functional groups, makes it an attractive starting material for creating diverse molecular architectures with potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer drug discovery.[1] The presence of the fluorine atom can significantly influence the physicochemical properties of the derivatives, such as metabolic stability, binding affinity to target proteins, and membrane permeability.

Synthetic Pathways

Derivatives of this compound can be synthesized through various reactions targeting the hydroxyl and nitrile groups, as well as by substitution on the aromatic ring. A common approach involves the etherification of the hydroxyl group to introduce a variety of substituents.

G cluster_reactants Reactants A This compound D Reaction Solvent (e.g., DMF, Acetone) A->D B Alkylation/ Arylation Reagent B->D C Base C->D E 2-Fluoro-6-(substituted-oxy)benzonitrile Derivatives D->E Stirring, Heat G A This compound Derivative B Cancer Cell A->B Induces stress I Bax/Bak activation A->I Direct or indirect activation C Death Receptors (e.g., Fas, TRAIL-R) B->C D Mitochondrion B->D E Pro-caspase-8 C->E Ligand binding F Caspase-8 E->F G Bid F->G N Pro-caspase-3 F->N H tBid G->H H->I J Cytochrome c release I->J K Apoptosome formation J->K L Pro-caspase-9 K->L M Caspase-9 L->M M->N O Caspase-3 N->O P Apoptosis O->P G A Synthesized Derivatives B Primary Screening (e.g., Single High Concentration) A->B C Inactive Compounds B->C No significant activity D Active Compounds B->D Significant activity E Dose-Response Studies (IC50/MIC Determination) D->E F Lead Compound(s) Identification E->F G Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) F->G H In Vivo Studies G->H

References

The Versatile Benzonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzonitrile moiety represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of substituted benzonitriles across various biological targets, supported by quantitative data and detailed experimental protocols.

This comparative analysis delves into the nuanced ways in which substitutions on the benzonitrile ring influence biological activity, offering insights for the rational design of novel and potent molecules. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for those engaged in the field of drug discovery.

Benzonitrile Derivatives as Enzyme Inhibitors: Targeting Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a validated strategy for the treatment of hyperuricemia and gout. Substituted benzonitriles have emerged as a promising class of xanthine oxidase inhibitors.

Quantitative Data: Xanthine Oxidase Inhibitory Activity
Compound IDSubstitution PatternIC50 (µM)Reference
1j 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-2-(iso-pentyloxy)benzonitrile8.1[1]
1k 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-2-(cyclopentyloxy)benzonitrile6.7[1]

Structure-Activity Relationship Summary:

The SAR analysis of these 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives reveals key structural features that govern their inhibitory potency against xanthine oxidase.[1] A crucial observation is the detrimental effect of a carbon atom at the X3 position of the triazole ring, with a nitrogen atom being more favorable for activity.[1] Furthermore, the nature of the alkoxy substituent at the 2-position of the benzonitrile ring significantly impacts inhibitory efficacy. The presence of an iso-pentyloxy or a cyclopentyloxy group at this position was found to be beneficial for potency, as demonstrated by the lower IC50 values of compounds 1j and 1k .[1] Molecular modeling studies have suggested that these bulky, flexible groups can better occupy the active site of the enzyme.[1]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the enzymatic conversion of xanthine to uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (substituted benzonitriles)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Dissolve test compounds and allopurinol in DMSO to prepare stock solutions. Further dilute with buffer to desired concentrations.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control).

    • Add 25 µL of xanthine oxidase solution (0.1 U/mL in buffer) to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of xanthine solution.

  • Measurement:

    • Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Purine Metabolism and Xanthine Oxidase

purine_metabolism cluster_0 Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric_Acid Xanthine->Uric_Acid O2, H2O XO Xanthine Oxidase Benzonitrile_Inhibitor Substituted Benzonitrile Benzonitrile_Inhibitor->XO Inhibition

Caption: Inhibition of Xanthine Oxidase by Substituted Benzonitriles in the Purine Catabolism Pathway.

Benzonitrile Derivatives as Immune Checkpoint Inhibitors: Targeting the PD-1/PD-L1 Interaction

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of this interaction, including benzonitrile derivatives, are of significant therapeutic interest.

Quantitative Data: PD-1/PD-L1 Interaction Inhibitory Activity
Compound IDSubstitution PatternIC50 (µM)Reference
7 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile8.52[2]
6 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-((4-methylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile12.28[2]
8a 3-(4-((2-((4-ethylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile14.08[2]

Structure-Activity Relationship Summary:

In a series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, the substituent on the piperazine ring plays a role in modulating the inhibitory activity against the PD-1/PD-L1 interaction.[2] Compound 7 , with an unsubstituted piperazine, exhibited the most potent activity with an IC50 of 8.52 µM.[2] The introduction of a methyl group (compound 6 ) or an ethyl group (compound 8a ) on the piperazine nitrogen led to a slight decrease in potency.[2] This suggests that steric hindrance in this region might be detrimental to the binding interaction with PD-L1. The biphenyl moiety is considered essential for the interaction with PD-L1.[2]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay quantifies the binding between PD-1 and PD-L1 using FRET (Förster Resonance Energy Transfer) technology.

Materials:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with an Fc-tag)

  • Anti-His-d2 antibody (acceptor)

  • Anti-Fc-Tb cryptate antibody (donor)

  • Assay buffer

  • Test compounds

  • 384-well low volume white plate

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Reagent Preparation:

    • Prepare solutions of PD-1 and PD-L1 proteins in the assay buffer.

    • Prepare a mixture of the anti-His-d2 and anti-Fc-Tb antibodies in the assay buffer.

  • Assay Procedure:

    • Dispense 5 µL of the test compound dilutions into the wells of the 384-well plate.

    • Add 5 µL of the PD-1 and PD-L1 protein mixture to each well.

    • Add 10 µL of the detection antibody mixture to each well.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-4 hours, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Determine the percentage of inhibition based on the decrease in the HTRF signal.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathway: PD-1/PD-L1 Immune Checkpoint Blockade

pd1_pdl1_pathway cluster_0 Immune Synapse T_Cell T-Cell Tumor_Cell Tumor Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition PDL1 PD-L1 PDL1->PD1 Binding TCR TCR T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->T_Cell_Activation Signal 1 MHC MHC MHC->TCR PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Dephosphorylates & Inhibits PI3K_AKT->T_Cell_Activation Benzonitrile_Inhibitor Substituted Benzonitrile Benzonitrile_Inhibitor->PDL1 Blocks Interaction

Caption: Mechanism of PD-1/PD-L1 Immune Checkpoint Blockade by Substituted Benzonitriles.

Benzonitrile Derivatives as Antiviral Agents: Targeting HCV Entry

Hepatitis C virus (HCV) infection is a major global health concern. Benzonitrile derivatives have been identified as potent inhibitors of HCV entry, a critical first step in the viral lifecycle.

Quantitative Data: Anti-HCV Activity
Compound IDSubstitution PatternEC50 (µM)SI (CC50/EC50)Reference
L0909 2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)benzonitrile0.022>600[3]
3d 2-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)benzonitrile0.003>3333[4]
3h 2-((4-((4-fluorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzonitrile0.005>2000[4]
3i 2-((4-(diphenylmethyl)piperazin-1-yl)methyl)benzonitrile0.008>1250[4]

Structure-Activity Relationship Summary:

The 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile scaffold has proven to be a highly potent chemotype for HCV entry inhibitors.[4] SAR studies revealed that the diphenylmethyl and the 1,2-ethylenediamine fragments are key for the excellent antiviral performance.[5] Introducing fluorine substituents on the phenyl rings of the diphenylmethyl moiety, as in compound 3d , resulted in a significant increase in potency compared to the unsubstituted analog 3i .[4] The high selectivity indices (SI) for these compounds indicate a favorable therapeutic window. Biological studies suggest that these derivatives may target the HCV E1 protein, thereby inhibiting the virus entry stage.[4]

Experimental Protocol: HCV Pseudoparticle (HCVpp) Entry Assay

This assay utilizes retroviral pseudoparticles bearing HCV envelope glycoproteins to specifically measure viral entry into host cells.

Materials:

  • HEK293T cells (for pseudoparticle production)

  • Huh-7.5 cells (target cells)

  • Plasmids encoding HCV E1E2 glycoproteins, retroviral gag-pol, and a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • HCVpp Production:

    • Co-transfect HEK293T cells with the plasmids encoding HCV E1E2, gag-pol, and the reporter gene.

    • Harvest the supernatant containing the HCVpp 48-72 hours post-transfection.

  • Infection Assay:

    • Seed Huh-7.5 cells in a 96-well plate.

    • The next day, pre-incubate the cells with serial dilutions of the test compounds for 1 hour.

    • Add the HCVpp-containing supernatant to the cells.

  • Measurement:

    • Incubate for 48-72 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Determine the percentage of inhibition of viral entry for each compound concentration.

    • Calculate the EC50 value from the dose-response curve.

Experimental Workflow: HCV Entry Inhibition Assay

hcv_entry_workflow start Start produce_hcvpp Produce HCV Pseudoparticles (HEK293T cells) start->produce_hcvpp seed_huh7_5 Seed Huh-7.5 Target Cells (96-well plate) start->seed_huh7_5 infect Infect Cells with HCVpp produce_hcvpp->infect preincubate Pre-incubate Cells with Substituted Benzonitriles seed_huh7_5->preincubate preincubate->infect incubate Incubate for 48-72 hours infect->incubate lyse_measure Lyse Cells and Measure Luciferase Activity incubate->lyse_measure analyze Analyze Data and Calculate EC50 lyse_measure->analyze end End analyze->end

Caption: Experimental Workflow for Evaluating HCV Entry Inhibition by Substituted Benzonitriles.

This guide highlights just a few of the many applications of substituted benzonitriles in drug discovery. The principles of SAR and the experimental methodologies described herein can be applied to explore the potential of this versatile scaffold against a multitude of other biological targets. As research continues, the benzonitrile core is poised to remain a valuable asset in the development of next-generation therapeutics.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated versus Non-Fluorinated Benzonitrile Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Benzonitrile, a prevalent moiety in numerous pharmaceuticals, serves as a compelling case study for the transformative impact of fluorination. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated benzonitriles, offering a comprehensive overview of their physicochemical properties, metabolic stability, cell permeability, and receptor binding affinity. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, we aim to equip researchers with the critical information needed to make informed decisions in the design and development of novel benzonitrile-based therapeutics.

Physicochemical Properties: The Impact of Electronegativity

The introduction of fluorine, the most electronegative element, into the benzonitrile structure induces significant changes in its electronic properties, which in turn modulate its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Generally, the strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and can either increase or decrease lipophilicity depending on its position on the aromatic ring. While aromatic fluorination often increases lipophilicity, the overall effect is context-dependent.[1][2]

PropertyNon-Fluorinated AnalogFluorinated AnalogRationale for ChangeReference
pKa Benzoic Acid: 4.204-Fluorobenzoic Acid: 4.14The electron-withdrawing fluorine atom stabilizes the carboxylate anion, resulting in a slight increase in acidity (lower pKa).[Calculated]
logP Benzonitrile: 1.564-Fluorobenzonitrile: 1.69The introduction of a fluorine atom to the aromatic ring generally increases lipophilicity.[Calculated]

Table 1: Comparative Physicochemical Properties of Non-Fluorinated and Fluorinated Benzoic Acid and Benzonitrile. (Note: Benzoic acid is used as a proxy to illustrate the effect on pKa, as the nitrile group itself is not readily ionizable).

In Vitro Metabolic Stability: Blocking Metabolic Hotspots

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[3][4] By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer half-life and improved bioavailability.[3]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35-Mouse[3]
32a4-Fluoro-indole analog>60-Mouse[3]
PDE9 InhibitorsCompound 8aNon-fluorinated-HighHuman[2]
Compound 8bFluorinated analog-ModerateHuman[2]

Table 2: Comparative In Vitro Metabolic Stability of Non-Fluorinated Compounds and Their Fluorinated Analogs in Liver Microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

Cell Permeability: Navigating Biological Membranes

The ability of a drug to permeate cell membranes is crucial for its absorption and distribution to its target site. Cell permeability is often assessed using in vitro models such as the Caco-2 cell permeability assay, which utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[5][6] Fluorination can influence permeability by altering a molecule's lipophilicity and its interaction with membrane transporters.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability Classification
Atenolol (Low Permeability Control)<1.0<1.0~1.0Low
Propranolol (High Permeability Control)>10.0>10.0~1.0High
Hypothetical Benzonitrile 2.52.61.04Moderate
Hypothetical Fluorobenzonitrile 4.85.11.06Moderate-High

Table 3: Representative Caco-2 Permeability Data. The apparent permeability coefficient (Papp) is determined for both apical to basolateral (A→B) and basolateral to apical (B→A) transport. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[6] The data for the hypothetical benzonitriles illustrates the potential for fluorination to enhance passive permeability due to increased lipophilicity.

Receptor Binding Affinity: Enhancing Potency

Fluorine's unique electronic properties can also be leveraged to enhance a molecule's binding affinity for its biological target. The introduction of fluorine can alter the charge distribution of the molecule, leading to more favorable electrostatic interactions with the receptor's binding pocket. Additionally, fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can further stabilize the drug-receptor complex.[7][8]

CompoundTargetIC₅₀ (nM)Ki (nM)
Hypothetical Non-Fluorinated Inhibitor Kinase X8545
Hypothetical Fluorinated Analog Kinase X158

Table 4: Illustrative Receptor Binding Affinity Data. A lower IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibition constant) indicate a higher binding affinity and greater potency. This hypothetical data demonstrates how fluorination can lead to a significant improvement in target engagement.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the comparative evaluation of novel benzonitrile derivatives.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[9][10][11]

Materials:

  • Test compounds (fluorinated and non-fluorinated benzonitriles)

  • Pooled human or other species liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or other suitable organic solvent for reaction termination

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C for 5-10 minutes.

  • Add the test compound to the microsomal suspension at a final concentration typically between 0.5 and 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point represents the initial compound concentration.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculate the metabolic half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[3]

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[5][12][13]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For the A→B permeability assessment, add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • For the B→A permeability assessment, add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[14][15][16]

Materials:

  • Receptor source: Cell membranes from a stable cell line expressing the target receptor (e.g., HEK293 or CHO cells) or tissue homogenates.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]Spiperone for Dopamine D2 receptors).

  • Test compounds (non-labeled).

  • Non-specific binding control: A high concentration of an unlabeled ligand known to bind to the receptor.

  • Assay buffer.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

  • Fit the curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a common signaling pathway where benzonitrile-containing drugs may act and a generalized workflow for their comparative evaluation.

Signaling_Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Benzonitrile_Inhibitor Benzonitrile Inhibitor Benzonitrile_Inhibitor->Receptor Inhibits

Caption: A simplified PI3K-AKT-mTOR signaling pathway often targeted by benzonitrile-containing kinase inhibitors.

Experimental_Workflow Start Design & Synthesize Fluorinated & Non-Fluorinated Benzonitrile Analogs Physicochemical Physicochemical Profiling (pKa, logP) Start->Physicochemical Metabolic_Stability In Vitro Metabolic Stability (Liver Microsomes) Start->Metabolic_Stability Permeability Cell Permeability (Caco-2 Assay) Start->Permeability Binding_Affinity Receptor Binding Affinity (Radioligand Assay) Start->Binding_Affinity Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Binding_Affinity->Data_Analysis Decision Lead Optimization Decisions Data_Analysis->Decision

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated benzonitriles.

References

Comparative Efficacy of Benzonitrile-Derived Herbicides and Alternatives for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Bromoxynil, a notable herbicide derived from the hydroxybenzonitrile chemical family, in comparison to the synthetic auxin herbicide 2,4-D and the protoporphyrinogen oxidase (PPO) inhibitor Fomesafen. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their respective efficacies, mechanisms of action, and experimental protocols for evaluation.

Herbicides derived from 2-Fluoro-6-hydroxybenzonitrile serve as crucial intermediates in the synthesis of various active ingredients for weed management. Due to the limited public availability of direct comparative studies on a single, specific herbicide directly synthesized from this compound, this guide focuses on a prominent and structurally related benzonitrile herbicide, Bromoxynil. This allows for a robust and data-supported comparison against two widely used herbicides with different modes of action: 2,4-D and Fomesafen. The primary focus of this comparison is their efficacy in controlling common and problematic broadleaf weeds, specifically Common Lambsquarters (Chenopodium album) and Redroot Pigweed (Amaranthus retroflexus).

Quantitative Efficacy Comparison

The following table summarizes the comparative efficacy of Bromoxynil, 2,4-D, and Fomesafen on Common Lambsquarters and Redroot Pigweed based on a review of available research. Efficacy is presented as the percentage of weed control. It is important to note that direct head-to-head trial data for all three herbicides under identical conditions is limited; therefore, the presented data is a synthesized representation from multiple sources to provide a comparative overview.

HerbicideMode of ActionApplication Rate (kg a.i./ha)Common Lambsquarters (% Control)Redroot Pigweed (% Control)
Bromoxynil Photosystem II Inhibitor0.28 - 0.5685 - 95%90 - 98%
2,4-D Synthetic Auxin0.5 - 1.090 - 99%88 - 97%
Fomesafen PPO Inhibitor0.2 - 0.480 - 92%92 - 99%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide efficacy. Below are generalized protocols for conducting field trials to evaluate and compare the performance of herbicides like Bromoxynil, 2,4-D, and Fomesafen.

1. Experimental Design:

  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications per treatment.

  • Plot Size: Typically 3 meters by 10 meters to allow for representative weed populations and minimize edge effects.

  • Treatments: Include an untreated control, and each herbicide (Bromoxynil, 2,4-D, and Fomesafen) applied at a low, medium, and high rate based on manufacturer recommendations.

2. Site Selection and Preparation:

  • Select a field with a natural and uniform infestation of the target weeds (Common Lambsquarters and Redroot Pigweed).

  • Standard tillage and seedbed preparation practices should be followed to ensure uniform crop and weed emergence.

3. Herbicide Application:

  • Timing: Post-emergence application when target weeds are at the 2-4 true leaf stage and actively growing.

  • Equipment: A calibrated backpack or small-plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

  • Spray Volume: Typically 150-200 liters per hectare.

  • Adjuvants: Include adjuvants as recommended on the product labels to optimize herbicide uptake.

4. Data Collection and Analysis:

  • Efficacy Assessment: Visual assessment of percent weed control (0% = no control, 100% = complete kill) at 7, 14, and 28 days after treatment (DAT).

  • Biomass Reduction: At 28 DAT, harvest the above-ground biomass of the target weeds from a designated quadrat (e.g., 1m²) within each plot. Dry the biomass to a constant weight and calculate the percent reduction compared to the untreated control.

  • Crop Tolerance: Visually assess crop injury (phytotoxicity) at 7 and 14 DAT using a scale of 0% (no injury) to 100% (crop death).

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and treatment means separated using a protected Least Significant Difference (LSD) test at a significance level of p ≤ 0.05.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these herbicides exert their effects is fundamental for research and development.

Bromoxynil: Photosystem II Inhibition

Bromoxynil is a nitrile herbicide that inhibits photosynthesis at photosystem II (PSII).[1] It acts by binding to the D1 protein of the PSII complex in the chloroplast thylakoid membranes, which blocks the electron transport chain.[2] This disruption halts the production of ATP and NADPH, essential energy carriers for the plant, leading to a rapid depletion of energy reserves and subsequent plant death.[3]

Bromoxynil_Pathway cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 Light Energy Plastoquinone Plastoquinone Pool D1->Plastoquinone Electron Transfer ETC Electron Transport Chain Plastoquinone->ETC Bromoxynil Bromoxynil Bromoxynil->Block Block->D1 Inhibition caption Mechanism of Photosystem II Inhibition by Bromoxynil Fomesafen_Pathway cluster_chloroplast Chloroplast Protoporphyrinogen_IX_chloro Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX_chloro->PPO_Enzyme Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulates in Cytoplasm) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leaks to Cytoplasm Protoporphyrin_IX_chloro Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX_chloro Chlorophyll_Heme Chlorophyll & Heme Synthesis Protoporphyrin_IX_chloro->Chlorophyll_Heme Fomesafen Fomesafen Fomesafen->PPO_Enzyme Inhibits Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Auto-oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS + Light + O2 Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death caption Mechanism of PPO Inhibition by Fomesafen

References

A Comparative Guide to the Synthesis of 2-Fluoro-6-hydroxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic routes to 2-Fluoro-6-hydroxybenzonitrile reveals distinct methodologies, each with unique advantages and challenges. This guide provides a comprehensive comparison of the prevailing synthesis methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable pathway for their specific needs.

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis has been approached through various strategies, primarily centering on the demethylation of a methoxy precursor and a multi-step route commencing with 3-fluorophenol. This comparison will delve into the specifics of these methods, presenting quantitative data in a clear, tabular format, alongside detailed experimental protocols.

Comparison of Synthetic Methods

ParameterMethod 1: Demethylation of 2-Fluoro-6-methoxybenzonitrileMethod 2: Multi-step Synthesis from 3-Fluorophenol
Starting Material 2-Fluoro-6-methoxybenzonitrile3-Fluorophenol
Key Steps DemethylationProtection, Ortho-bromination, Deprotection, Cyanidation
Overall Yield 87%[1]Not explicitly reported for the final product
Product Purity >99%[1]Not explicitly reported for the final product
Reaction Conditions High temperature (190 °C) with pyridinium hydrochloride[1]Varies per step, includes low temperatures (-78 °C) for bromination and elevated temperatures for other steps.
Advantages High yield and purity in a single step from an advanced intermediate.Starts from a simpler, more readily available precursor.
Disadvantages Requires a more complex starting material. High reaction temperature.Multi-step process, potentially leading to lower overall yield. Requires handling of organolithium reagents.

Experimental Protocols

Method 1: Demethylation of 2-Fluoro-6-methoxybenzonitrile

This method involves the cleavage of the methyl ether in 2-fluoro-6-methoxybenzonitrile to yield the desired product.

Procedure: A mixture of 2-fluoro-6-methoxybenzonitrile (1.0 eq) and pyridinium hydrochloride (3.0 eq) is heated to 190 °C and stirred for 5 hours. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The aqueous phase is then acidified and extracted to isolate the product.[1]

Quantitative Data:

  • Yield: 87%[1]

  • Purity: >99%[1]

Method 2: Multi-step Synthesis from 3-Fluorophenol

This pathway involves the initial protection of the hydroxyl group of 3-fluorophenol, followed by regioselective ortho-bromination, deprotection, and a final cyanidation step.

Step 1: Protection of 3-Fluorophenol The hydroxyl group of 3-fluorophenol is protected, for example, as a N,N-diethylaminomethyl formate.

Step 2: Ortho-bromination The protected 3-fluorophenol undergoes directed ortho-lithiation followed by bromination to introduce a bromine atom at the 2-position.

Step 3: Deprotection The protecting group is removed to yield 2-bromo-3-fluorophenol.

Step 4: Cyanidation of 2-Bromo-6-fluorophenol The final step involves the conversion of the bromo-substituted phenol to the corresponding nitrile. A general procedure for a similar cyanidation of a bromofluorophenol involves reacting the brominated intermediate with copper(I) cyanide in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

Note: While a detailed protocol for the synthesis of the regioisomeric 3-fluoro-4-hydroxybenzonitrile from 4-bromo-2-fluorophenol is available (72.1% yield), a specific, complete, and high-yielding protocol for the cyanidation of 2-bromo-3-fluorophenol to this compound was not found in the reviewed literature. The development of an efficient cyanidation for this specific intermediate is a key consideration for the viability of this route.

Logical Workflow for Synthesis Method Selection

The choice between the two primary synthetic routes depends on several factors, including the availability of starting materials, scale of the synthesis, and the technical capabilities of the laboratory. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Decision_Workflow Start Start: Need to synthesize This compound Check_Precursor Is 2-Fluoro-6-methoxybenzonitrile readily available? Start->Check_Precursor Method1 Method 1: Demethylation Check_Precursor->Method1 Yes Method2 Method 2: Multi-step from 3-Fluorophenol Check_Precursor->Method2 No Considerations1 Considerations: - High yield & purity - Single step - High temperature Method1->Considerations1 Considerations2 Considerations: - Simpler starting material - Multi-step process - Requires optimization of cyanidation step Method2->Considerations2 End Select Synthesis Route Considerations1->End Considerations2->End

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-6-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-6-hydroxybenzonitrile (CAS RN: 140675-43-0), a compound also known as 2-Cyano-3-fluorophenol. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH/MSHA approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

PropertyValue
CAS Number 140675-43-0
Molecular Formula C7H4FNO
Appearance White to Light yellow powder to crystal
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing and eye/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous waste and have it managed by a licensed environmental disposal company.[1][2][3][4] In-laboratory treatment or neutralization is not advised without specific, validated protocols from your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Waste Collection and Containment:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.

    • Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper, pipette tips), in the designated waste container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste" and include the CAS number (140675-43-0).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container closed at all times except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the full chemical name and CAS number to the disposal company.

    • Follow all institutional and regulatory procedures for waste manifest and documentation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from other waste streams classify->segregate collect Collect in a dedicated, labeled, leak-proof container segregate->collect label Label container: 'Hazardous Waste' 'this compound' CAS: 140675-43-0 collect->label store Store in a secure, ventilated area label->store contact Contact Institutional EHS or Licensed Disposal Company store->contact end End: Waste Disposed of per Regulations contact->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-6-hydroxybenzonitrile (CAS RN: 140675-43-0), a versatile compound used in pharmaceutical and agrochemical research.[1] Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Immediate Safety Information

This compound is a toxic substance that is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[2] This white to light yellow powder or crystal requires careful handling in a controlled laboratory environment.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory when handling this compound.

Protection Type Specific PPE Standard/Specification
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder outside of a fume hood or when dust formation is likely.[3][4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber)Must be worn at all times. Change gloves immediately if contaminated.[3][5]
Eye and Face Protection Chemical safety goggles or eyeglassesConforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Body Protection Lab coat and appropriate protective clothingTo prevent skin exposure.[3]

Operational Plan for Safe Handling

The following step-by-step procedures must be followed to minimize exposure and ensure safe handling of this compound.

Preparation and Weighing
  • Engineering Controls : All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation risk. Ensure that a safety shower and eyewash station are readily accessible.[3][4]

  • Personal Protective Equipment (PPE) : Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Weighing : Use a dedicated analytical balance within the fume hood. To prevent dust dissemination, carefully weigh the desired amount of the compound on weighing paper or in a suitable container.

  • Cleaning : After weighing, carefully fold the weighing paper and transfer any residual powder into the receiving vessel. Clean the balance and surrounding surfaces with a damp cloth to remove any fine particles. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Selection : this compound is soluble in methanol.[6]

  • Dissolving : In the fume hood, add the weighed compound to the desired solvent in a suitable container. Gently swirl or stir the mixture until the solid is completely dissolved. Avoid splashing.

  • Storage : Store the prepared solution in a tightly sealed and clearly labeled container. The label should include the chemical name, concentration, solvent, and date of preparation.

Emergency First Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure.

Exposure Route First Aid Protocol
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.
If on Skin Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation : Do not mix this compound waste with other waste streams.

  • Waste Collection : Collect all solid waste, contaminated materials (e.g., gloves, weighing paper), and solutions in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the CAS number "140675-43-0".

  • Disposal : Dispose of the waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Workflow for Safe Handling

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.